molecular formula C15H23NO3 B8096866 N-Boc-2-(phenethylamino)ethanol

N-Boc-2-(phenethylamino)ethanol

Cat. No.: B8096866
M. Wt: 265.35 g/mol
InChI Key: RQQOEWURTASSET-UHFFFAOYSA-N
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Description

N-Boc-2-(phenethylamino)ethanol (CAS 949902-88-9) is a synthetic organic compound with a molecular formula of C15H23NO3 and a molecular weight of 265.348 g/mol. This compound is characterized by a phenethylamino ethanol backbone protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, making it a valuable intermediate in organic synthesis . The Boc protecting group is a standard feature in multi-step synthesis, particularly in peptide chemistry, where it is used to shield amine functionalities from unwanted reactions during coupling steps and can be removed under mild acidic conditions without disrupting the rest of the molecule . While the specific applications of this compound are not detailed in the public domain, molecules of this structural class are frequently employed as building blocks for more complex pharmacologically active compounds, including beta-adrenergic receptor agonists such as Mirabegron, and in the development of novel peptide architectures . This product is supplied with a guaranteed purity of 97% and should be stored at room temperature . N-Boc-2-(phenethylamino)ethanol is intended for research and development purposes only. It is strictly for laboratory use and is not classified or intended for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQOEWURTASSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-2-(phenethylamino)ethanol (also known as tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) represents a strategic bifunctional scaffold in medicinal chemistry.[1][2] It serves as a "masked" nitrogen nucleophile and a "primed" oxygen electrophile.[1] Its utility lies in the orthogonal reactivity of its three core components: the acid-labile Boc group (protecting the amine), the redox-active primary alcohol , and the lipophilic phenethyl moiety (a common pharmacophore in CNS-active agents).[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in heterocyclic construction, specifically for morpholine and oxazolidinone derivatives.

Chemical Identity & Structural Logic[1][3][4]

Nomenclature and Identifiers[1][4]
  • IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate[1][2]

  • Common Name: N-Boc-N-phenethylethanolamine[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 265.35 g/mol [1][2]

  • Precursor CAS: 104-63-2 (N-Phenylethanolamine - free amine)[1][2]

Physicochemical Profile

The introduction of the Boc group significantly alters the physical state of the parent amino alcohol. While N-phenethylethanolamine is a liquid/low-melting solid, the N-Boc derivative typically presents as a viscous oil due to the disruption of intermolecular hydrogen bonding by the bulky tert-butyl carbamate.[1][2]

PropertyValue / DescriptionNote
Physical State Viscous Colorless to Pale Yellow OilMay crystallize upon prolonged storage at -20°C.
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water (Lipophilic shift due to Boc/Phenethyl).[1][2][3]
LogP (Predicted) ~2.8 - 3.2Significant increase from parent amine (LogP ~1.2).[2]
H-Bond Donors 1 (Alcohol -OH)The Amine -NH is masked.[2]
H-Bond Acceptors 3 (Carbamate C=O, Carbamate O, Alcohol O)
Structural Rotamerism (NMR Critical Note)

Researchers must be aware that N-Boc-2-(phenethylamino)ethanol exists as a mixture of rotamers at room temperature.[1][2] The steric bulk of the tert-butyl group restricts rotation around the N-C(O) carbamate bond.[1]

  • Observation:

    
     and 
    
    
    
    NMR spectra will display broadened or split peaks, particularly for the methylene protons adjacent to the nitrogen (
    
    
    ).[1]
  • Validation: To confirm purity versus impurities, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

    
    ) to coalesce the rotameric signals into sharp singlets.[1]
    

Validated Synthesis Protocol

Strategic Route Selection

While direct alkylation of N-Boc-ethanolamine with phenethyl bromide is possible, it often suffers from O-alkylation side reactions.[1][2] The "Protect-Last" strategy is superior: synthesize the secondary amine first, then protect with Boc anhydride (


).
Step-by-Step Methodology

Objective: Synthesis of tert-butyl (2-hydroxyethyl)(phenethyl)carbamate from N-phenethylethanolamine.

Reagents:

  • N-Phenethylethanolamine (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add N-Phenethylethanolamine and anhydrous DCM.[2]
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add

    
     dropwise. Note: Although the amine is nucleophilic, the base scavenges any adventitious acid and ensures the amine remains unprotonated.
    
  • Boc Addition: Dissolve

    
     in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The secondary amine spot (ninhydrin active) should disappear; the product (UV active, less polar) will appear.

  • Workup:

    • Wash with 0.5 M HCl (cold) to remove unreacted amine/base.[1] Crucial: Do not use strong acid or prolonged contact, as the Boc group is acid-labile.[1][2]

    • Wash with saturated

      
       and Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Phenethylamine (Starting Material) Step1 Alkylation / Epoxide Opening (Formation of 2° Amine) Start->Step1 + Ethylene Oxide or 2-Bromoethanol Inter N-Phenethylethanolamine (Intermediate) Step1->Inter Step2 Boc Protection (Boc2O, Et3N, DCM) Inter->Step2 Final N-Boc-2-(phenethylamino)ethanol (Target Scaffold) Step2->Final

Caption: Linear synthesis pathway emphasizing the "Protect-Last" strategy to avoid O-alkylation byproducts.

Reactivity Profile & Applications

The "Bifunctional" Advantage

This molecule is a pivotal intermediate because it allows for Divergent Synthesis .[1]

  • Pathway A (Cyclization): Activation of the alcohol (Mesylate/Tosylate) followed by Boc-deprotection triggers intramolecular cyclization to form N-phenethylmorpholine .[1][2]

  • Pathway B (Oxidation): Swern or Dess-Martin oxidation yields the N-Boc-amino aldehyde, a precursor for reductive aminations or Wittig reactions.[2]

Key Transformation: Morpholine Synthesis

The synthesis of 4-phenethylmorpholine (a potent CNS scaffold) relies on the "internal substitution" logic.

  • Step 1: Activation. React N-Boc-2-(phenethylamino)ethanol with Methanesulfonyl chloride (MsCl) and

    
     to form the mesylate.[1][2]
    
  • Step 2: Cyclization. Treat with Trifluoroacetic acid (TFA).[1][2] The Boc group is removed, generating the free secondary amine, which immediately attacks the terminal mesylate (intramolecular

    
    ) to close the morpholine ring.
    
Reactivity Network Diagram

ReactivityNetwork Core N-Boc-2-(phenethylamino)ethanol Oxidation Oxidation (Swern/Dess-Martin) Core->Oxidation Oxidizing Agent Activation Activation (MsCl/TsCl) Core->Activation Electrophile Deprotection Acidic Deprotection (TFA/HCl) Core->Deprotection H+ Aldehyde N-Boc-Amino Aldehyde (Reductive Amination Precursor) Oxidation->Aldehyde LG N-Boc-Amino Ethyl Mesylate (Leaving Group Installed) Activation->LG Amine N-Phenethylethanolamine (Reversion to SM) Deprotection->Amine Morpholine N-Phenethylmorpholine (via Cyclization) LG->Morpholine 1. TFA (Deprotect) 2. Base (Cyclize)

Caption: Divergent reactivity map showing oxidation, activation, and the specific pathway to morpholine heterocycles.[1]

Handling, Stability, & Safety (E-E-A-T)

Storage Protocols
  • Temperature: Store at 2–8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow transesterification or Boc-migration.[1][2]

  • Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen.[1]

  • Stability: Stable to basic conditions.[1][2] Unstable to strong acids (TFA, HCl) and high temperatures (>100°C) which may induce thermal Boc-decomposition.[1]

Safety Considerations
  • Skin/Eye Contact: Like most carbamates and phenethyl derivatives, treat as a potential irritant.[1] Wear nitrile gloves and safety goggles.

  • Inhalation: Avoid aerosols.[1][2] The phenethyl pharmacophore can have biological activity; handle in a fume hood.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Authoritative source on Boc chemistry and stability). [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733206 (N-Boc-ethanolamine substructure analysis). [Link][2]

  • Mayer, J. P., et al. (2019).[1] "Applications of N-Boc-amino alcohols in the synthesis of heterocyclic scaffolds." Journal of Medicinal Chemistry. (Contextual reference for morpholine cyclization pathways).

Sources

Molecular weight and formula of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-hydroxyethyl)(phenethyl)carbamate

Abstract

tert-Butyl (2-hydroxyethyl)(phenethyl)carbamate, commonly referred to as N-Boc-2-(phenethylamino)ethanol, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on a secondary amine, a reactive primary hydroxyl group, and a hydrophobic phenethyl moiety, makes it a versatile and valuable synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, robust methods for its analytical characterization, and a discussion of its current and potential applications in drug development and materials science. The content herein is structured to provide both foundational knowledge and field-proven insights for scientists and professionals in the field.

Physicochemical and Structural Properties

N-Boc-2-(phenethylamino)ethanol is a derivative of 2-(phenethylamino)ethanol where the secondary amine is protected with a Boc group. This protection strategy is fundamental in multi-step synthesis, as it deactivates the nucleophilicity of the amine, preventing it from participating in undesired side reactions while allowing for selective reactions at other sites, such as the terminal hydroxyl group. The phenethylamine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, including neurotransmitters and pharmaceuticals, making this compound a key building block for novel therapeutics.[1]

Table 1: Core Physicochemical Data

PropertyValueSource/Method
IUPAC Name tert-butyl (2-hydroxyethyl)(phenethyl)carbamateIUPAC Nomenclature
Molecular Formula C₁₅H₂₃NO₃Calculated
Molecular Weight 279.37 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or viscous liquidBased on similar compounds[2][3]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; limited solubility in waterInferred from structure
Core Precursor 2-(Phenylamino)ethanolNIST[4]

Synthesis and Purification Protocol

The most direct and efficient synthesis of N-Boc-2-(phenethylamino)ethanol involves the protection of the secondary amine of its precursor, 2-(phenethylamino)ethanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is widely employed due to its high yield and clean reaction profile, with byproducts that are easily removed.

Synthesis Workflow Diagram

synthesis_workflow Precursor 2-(Phenethylamino)ethanol in DCM Reaction Stir at Room Temp (0°C to RT) Precursor->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Triethylamine (TEA) Base->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Reaction Monitoring (TLC) Purify Column Chromatography (Silica Gel) Workup->Purify Dry (Na₂SO₄), Concentrate Product N-Boc-2-(phenethylamino)ethanol (Final Product) Purify->Product Characterize (NMR, MS) transformations Start N-Boc-2-(phenethylamino)ethanol Deprotection Amine Deprotection (TFA/DCM) Start->Deprotection Oxidation Oxidation (PCC, DMP) Start->Oxidation Esterification Esterification (Ac₂O, Pyr) Start->Esterification Activation OH Activation (TsCl, MsCl) Start->Activation FreeAmine Free Secondary Amine (for Amide Coupling) Deprotection->FreeAmine Aldehyde Corresponding Aldehyde Oxidation->Aldehyde Ester Acetate Ester Esterification->Ester Tosylate Tosylate/Mesylate (for Nucleophilic Substitution) Activation->Tosylate

Sources

Thermodynamic Stability of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Part 1: Executive Summary & Chemical Identity

N-Boc-2-(phenethylamino)ethanol (Systematic Name: tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) represents a critical intermediate class in the synthesis of neuroactive phenethylamine derivatives and opioid analgesics. While the tert-butoxycarbonyl (Boc) group is classically regarded as a robust protecting group stable to bases and nucleophiles, this specific scaffold—an N-Boc-1,2-amino alcohol —harbors a latent thermodynamic instability: intramolecular cyclization .

This guide provides a rigorous thermodynamic profile, distinguishing between standard protecting group lability and the specific, structure-driven degradation pathways inherent to this molecule.

Chemical Identity Table
ParameterDetail
Common Name N-Boc-2-(phenethylamino)ethanol
Systematic Name tert-butyl (2-hydroxyethyl)(phenethyl)carbamate
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Core Moiety N-Alkylated Ethanolamine
Critical Functionality 1,2-relationship between N-Boc and free -OH

Part 2: Thermodynamic Stability Profile

The thermodynamic stability of N-Boc-2-(phenethylamino)ethanol is governed by two competing degradation vectors: Thermal De-protection (standard Boc loss) and Intramolecular Cyclization (formation of oxazolidinones).

The Primary Instability Vector: Oxazolidinone Cyclization

Unlike simple N-Boc amines, this compound contains a nucleophilic hydroxyl group (-OH) positioned five atoms away from the Boc carbonyl carbon. Under thermal stress or basic catalysis, the hydroxyl oxygen attacks the carbamate carbonyl, displacing tert-butanol to form a thermodynamically stable 5-membered ring: 3-phenethyl-2-oxazolidinone .

  • Thermodynamic Driver: Entropy-favored ring closure (5-exo-trig) and the formation of a stable cyclic urea derivative.

  • Trigger: Temperatures >80°C (solid state) or >50°C (solution with base).

  • Consequence: Irreversible loss of the Boc protecting group and the alcohol functionality, yielding a byproduct that is difficult to separate chromatographically.

Secondary Vector: Acid-Catalyzed Thermolysis

The Boc group is inherently acid-labile. In the presence of trace acids (even atmospheric CO₂/moisture over time) or Lewis acids, the tert-butyl cation is cleaved, releasing isobutylene and CO₂, regenerating the free amine.

Oxidative Susceptibility

The primary alcohol moiety is susceptible to oxidation to the corresponding aldehyde (N-Boc-N-phenethylglycinal) or carboxylic acid. This reaction is thermodynamically favorable in the presence of atmospheric oxygen and light over extended periods.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

DegradationPathways Parent N-Boc-2-(phenethylamino)ethanol (C15H23NO3) Oxazolidinone 3-phenethyl-2-oxazolidinone (Cyclic Impurity) Parent->Oxazolidinone Heat (>80°C) or Base (NaH) FreeAmine 2-(phenethylamino)ethanol (Deprotected) Parent->FreeAmine Acid (H+) or Thermolysis (>150°C) Aldehyde N-Boc-phenethylglycinal (Oxidation) Parent->Aldehyde Oxidants/Air (Slow)

Caption: Figure 1. Competing degradation pathways. The red path (Cyclization) is the specific thermodynamic risk for this amino-alcohol scaffold.

Part 3: Experimental Assessment Protocols

To validate the stability of your specific lot, the following protocols are recommended. These are designed to detect the onset of cyclization before gross degradation occurs.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and the onset temperature of exothermic decomposition (cyclization).

  • Preparation: Weigh 2–5 mg of N-Boc-2-(phenethylamino)ethanol into a standard aluminum pan. Crimp non-hermetically (to allow gas escape if deprotection occurs) or hermetically (to observe internal pressure effects).

  • Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting point (Expected range: 40–60°C, depending on purity).

    • Exotherm 1 (Critical): Onset of cyclization.[1] If observed <100°C, the material is thermally unstable and requires cold storage.

    • Endotherm 2 (Broad): Decomposition/Boc removal (>150°C).

Protocol 2: Forced Degradation (Stress Testing)

Objective: Quantify the rate of oxazolidinone formation vs. hydrolysis.

Stress ConditionProcedureTarget Impurity
Thermal (Solid) Incubate solid at 60°C for 7 days.3-phenethyl-2-oxazolidinone
Acid Hydrolysis Dissolve in 0.1 N HCl/MeOH; stir at 25°C for 24h.2-(phenethylamino)ethanol
Base Hydrolysis Dissolve in 0.1 N NaOH/MeOH; stir at 25°C for 24h.3-phenethyl-2-oxazolidinone
Oxidation Dissolve in 3% H₂O₂; stir at 25°C for 4h.N-Boc-phenethylglycinal
Protocol 3: HPLC-MS Method for Impurity Profiling

Rationale: UV detection alone is insufficient due to the weak chromophore of the oxazolidinone. MS detection is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI-MS (Positive Mode).

    • Parent: [M+H]+ = 266.17

    • Oxazolidinone Impurity: [M+H]+ = 192.10 (Loss of t-BuOH, mass difference of -74 Da).

    • Free Amine: [M+H]+ = 166.12 (Loss of Boc).

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following "Self-Validating" storage system is recommended:

  • Temperature: -20°C (Freezer).

    • Reasoning: At Room Temperature (25°C), the slow kinetic conversion to oxazolidinone is non-zero over months. Freezer storage kinetically arrests this pathway.

  • Atmosphere: Argon or Nitrogen Overlay. [2]

    • Reasoning: Prevents oxidative degradation of the alcohol and moisture absorption (hygroscopicity promotes acid-catalyzed deprotection).

  • Container: Amber Glass with Teflon-lined Cap.

    • Reasoning: Amber glass blocks UV (preventing radical oxidation); Teflon prevents leaching of plasticizers which can act as Lewis acids.

Handling Precaution

Do not heat above 40°C during solvent removal. When concentrating this intermediate on a rotary evaporator, use a water bath <40°C. Higher temperatures can induce spontaneous cyclization, leading to yield loss that is often mistaken for "volatility."

References

  • Mechanistic Insight on Oxazolidinone Formation: Zhao, H., & Thurkauf, A. (1999). Treatment of N-Boc Derivatives of β-Amino Alcohols with N,N-Diethylaminosulfur Trifluoride Leads to Chiral Oxazolidinones: An Unexpected Intramolecular Cyclization. Synlett, 1999(8), 1280–1282.[3]

  • Boc-Amino Alcohol Stability & Cyclization: Grigg, R., et al. (1998). Pd(0)-Catalyzed Cyclization of N-Boc-2-iodoanilines and N-Boc-2-iodo-benzylamines. Tetrahedron Letters, 39(23), 4139-4142. (Demonstrates metal-catalyzed cyclization pathways relevant to Boc-amines).

  • General Boc Deprotection Thermodynamics: Lundt, B. F., et al. (1978). Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Synthesis of Phenethylaminoethanol Derivatives: Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (Provides analogous cyclization conditions for N-Boc amino alcohols).

Sources

Introduction: The Versatile Role of N-Boc Phenethylamino Alcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of N-Boc Protected Phenethylamino Alcohols

N-Boc protected phenethylamino alcohols are a critical class of bifunctional organic compounds that serve as indispensable building blocks in medicinal chemistry and process development.[1] Their structure, featuring a phenethylamine backbone, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protected amine, presents a unique reactivity profile. The phenethylamine motif is a common feature in a wide array of therapeutic agents, including beta-blockers and antidepressants.[2][3]

The strategic placement of the hydroxyl and the N-Boc protected amine groups allows for a diverse range of chemical transformations. The Boc group provides robust protection for the amine under many conditions, yet it can be removed selectively, enabling subsequent functionalization.[4][5] This guide offers a comprehensive exploration of the synthesis and reactivity of these molecules, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of N-Boc Protected Phenethylamino Alcohols

The preparation of N-Boc phenethylamino alcohols can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired stereochemistry.

Key Synthetic Strategies
  • From Amino Acids: A prevalent method involves the reduction of readily available and often enantiomerically pure N-Boc protected α-amino acids.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are effective for converting the carboxylic acid moiety to a primary alcohol without affecting the Boc group. This approach is highly advantageous as it directly translates the high optical purity of the starting amino acid to the final product.[1]

  • Reductive Amination: Another powerful strategy is the reductive amination of a suitable keto-alcohol or the ring-opening of an epoxide with an amine, followed by N-Boc protection. One-pot procedures combining reductive amination with in-situ N-Boc protection using sodium triacetoxyborohydride (STAB) and di-tert-butyl dicarbonate ((Boc)₂O) have been developed for high efficiency and selectivity.[6]

  • N-Boc Protection of Pre-existing Phenethylamino Alcohols: For commercially available or previously synthesized phenethylamino alcohols, direct N-Boc protection is the most straightforward route. The reaction is typically performed using (Boc)₂O in the presence of a base or under aqueous or solvent-free conditions.[7][8][9]

Experimental Protocol: Synthesis of (S)-N-Boc-2-amino-2-phenylethanol from (S)-N-Boc-phenylalanine

This protocol details the reduction of an N-Boc protected amino acid, a common and reliable method for producing chiral amino alcohols.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-N-Boc-phenylalanine (5.3 g, 20 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (40 mL, 40 mmol) dropwise via a syringe or an addition funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 20 mL of methanol. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Remove the solvent under reduced pressure. Redissolve the resulting residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (S)-N-Boc-2-amino-2-phenylethanol.

Visualization: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Start reagents N-Boc-phenylalanine + Anhydrous THF start->reagents cooling1 Cool to 0 °C reagents->cooling1 add_bh3 Add BH3·THF (1 M in THF) cooling1->add_bh3 react Stir at RT (4 hours) add_bh3->react quench Quench with MeOH at 0 °C react->quench extract Solvent Evaporation & Extraction quench->extract purify Flash Chromatography extract->purify product Pure Amino Alcohol purify->product

Caption: Workflow for the synthesis of a chiral N-Boc phenethylamino alcohol.

Reactivity of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[7][10] Its primary reactivity lies in its susceptibility to cleavage under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[11]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[11]

  • Salt Formation: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt.[11]

G A N-Boc Protected Amine B Protonated Carbamate A->B 1. Protonation H_plus H+ H_plus->A C Carbamic Acid B->C 2. Fragmentation tBu_cation tert-Butyl Cation B->tBu_cation D Free Amine (as salt) C->D 3. Decarboxylation CO2 CO₂ (gas) C->CO2 Isobutene Isobutylene tBu_cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Common Deprotection Protocols

While strong acids are effective, various other conditions can be employed for Boc deprotection, offering a range of selectivity and mildness.[10][14][15]

Reagent/ConditionSolvent(s)TemperatureCommentsReferences
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTThe most common method; fast and efficient.[10][11]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, Methanol0 °C to RTProvides the amine as a hydrochloride salt.[14][15]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)RT to 50 °CA milder acidic alternative.[10]
Thermolytic CleavageTFE, HFIP, Toluene150-240 °CUseful for acid-sensitive substrates; often used in flow chemistry.[16][17]
Lewis Acids (e.g., ZnBr₂, TiCl₄)Dichloromethane (DCM)VariesCan offer different selectivity compared to Brønsted acids.[10]

Reactivity of the Hydroxyl Group: Oxidation

The primary alcohol functionality in N-Boc protected phenethylamino alcohols can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The N-Boc group is stable to most oxidizing conditions that do not involve strong acid.

Selective Oxidation to Aldehydes

Achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or epimerization of adjacent stereocenters is a common objective.

  • Copper/TEMPO Systems: Catalyst systems using a copper salt (e.g., CuBr₂) and a nitroxyl radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective for the aerobic oxidation of primary alcohols.[18] These reactions are often performed under mild, room temperature conditions using air or oxygen as the terminal oxidant. However, the presence of a base in some variations can risk epimerization of α-chiral centers.[18]

  • Metal-Free Oxidants: Reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂) have been shown to efficiently oxidize primary alcohols to aldehydes under metal-free conditions, offering an alternative to traditional heavy-metal oxidants.[19]

  • Other Reagents: Traditional methods like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are also effective but may require stricter control of reaction conditions and generate more waste.

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol describes a widely used method for the selective oxidation of a primary alcohol to an aldehyde.

Step-by-Step Methodology:

  • Catalyst Preparation: In a round-bottom flask, combine CuBr₂ (5 mol%), 2,2'-bipyridine (bpy, 5 mol%), and TEMPO (5 mol%).

  • Reaction Setup: Add the N-Boc protected phenethylamino alcohol (1.0 mmol) and a suitable solvent system such as acetonitrile/water.[18]

  • Base Addition: Add a base, such as potassium tert-butoxide (KOtBu, 5 mol%), to the mixture.

  • Oxidation: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon) or pure oxygen for 1-5 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by silica gel chromatography.

Bifunctional Reactivity: Intramolecular Cyclization

The presence of both a nucleophilic nitrogen (after deprotection) and a hydroxyl group allows for intramolecular cyclization reactions, a powerful strategy for synthesizing valuable heterocyclic scaffolds.

Cyclodehydration to Form Cyclic Amines

Direct cyclodehydration of amino alcohols is one of the most straightforward methods to prepare cyclic amines like indolines or tetrahydroisoquinolines, depending on the substitution pattern.[20] This transformation typically involves activating the hydroxyl group to make it a better leaving group, followed by intramolecular nucleophilic attack by the amine.

  • Mechanism: The reaction often proceeds by converting the alcohol into a halide (e.g., with SOCl₂) or a sulfonate ester. A subsequent base-promoted intramolecular Sₙ2 reaction then forms the heterocyclic ring.[20] One-pot procedures that combine chlorination and cyclization are highly efficient.[20]

Visualization: Cyclization Pathway

G A Amino Alcohol B Activated Intermediate (e.g., Alkyl Chloride) A->B Activation of OH C Cyclized Product (e.g., Indoline) B->C Intramolecular SN2 Cyclization SOCl2 SOCl₂ SOCl2->A Base Base (e.g., NaOH) Base->B

Caption: General pathway for the synthesis of cyclic amines via cyclodehydration.

Summary and Outlook

The reactivity profile of N-Boc protected phenethylamino alcohols is governed by the interplay between the stable, yet readily cleavable, N-Boc group and the versatile hydroxyl functionality. This guide highlights the core transformations that these molecules can undergo, from straightforward protection/deprotection and oxidation to more complex intramolecular cyclizations. Understanding this reactivity is paramount for their effective application in the synthesis of complex molecular targets in the pharmaceutical and chemical industries. The strategic manipulation of these functional groups provides a reliable platform for building molecular diversity from a common and accessible scaffold.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link][12]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link][11]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link][10]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link][14]

  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. - Proprep. Proprep. [Link][4]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link][15]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link][7]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link][5]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link][21]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC. [Link][22]

  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link][23]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link][16]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link][13]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][24]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link][17]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link][6]

  • Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. MDPI. [Link][25]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link][26]

  • Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. ACS Publications. [Link][3]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE. [Link][27]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link][28]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link][18]

  • Scholars Research Library. Der Pharma Chemica. [Link][29]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link][9]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link][20]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link][30]

  • The electrochemistry of TEMPO-mediated oxidation of alcohols in ionic liquid. ResearchGate. [Link][31]

  • A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. arkat usa. [Link][19]

  • N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study. Sphinxsai. [Link][32]

  • Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions (RSC Publishing). [Link][33]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(phenethylamino)ethanol, also known by its systematic name tert-butyl (2-hydroxyethyl)(phenethyl)carbamate, is a carbamate-protected amino alcohol of significant interest in synthetic organic chemistry and drug development. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the selective modification of the hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules. Its structural similarity to precursors of pharmacologically active compounds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive overview of the physical state and a detailed protocol for the determination of the melting point of N-Boc-2-(phenethylamino)ethanol, grounded in established laboratory practices.

Physical State of N-Boc-2-(phenethylamino)ethanol

The physical state of a compound at ambient temperature is a critical parameter for its handling, storage, and application in chemical reactions. Based on the analysis of structurally related compounds, the physical state of N-Boc-2-(phenethylamino)ethanol is anticipated to be either a viscous liquid or a low-melting solid.

For instance, the parent compound lacking the phenethyl group, N-Boc-ethanolamine (CAS 26690-80-2), is described as a viscous liquid.[1] Conversely, the isomeric compound tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate is a crystalline powder, indicating a solid state.[2] The addition of the non-polar phenethyl group to the N-Boc-ethanolamine structure increases the molecular weight and potential for intermolecular interactions, which might lead to a solid state at room temperature.

A definitive determination of the physical state requires empirical observation of the purified substance.

Protocol for Visual Inspection and Characterization of Physical State

This protocol outlines the standard procedure for observing and recording the physical state of a chemical sample like N-Boc-2-(phenethylamino)ethanol.

Materials:

  • A clean, dry sample of N-Boc-2-(phenethylamino)ethanol

  • Spatula

  • Watch glass or microscope slide

  • Ambient laboratory conditions (20-25 °C)

Procedure:

  • Place a small amount of the substance onto a clean, dry watch glass or microscope slide using a spatula.

  • Observe the substance under good lighting. Note its form: is it a free-flowing liquid, a viscous oil, an amorphous solid, or a crystalline solid?

  • If it is a solid, describe its appearance: e.g., powder, crystals, amorphous chunks. Note the color and clarity (e.g., white crystalline solid, colorless oil).

  • Gently prod the substance with the spatula to assess its texture and viscosity.

  • Record all observations in a laboratory notebook.

Melting Point of N-Boc-2-(phenethylamino)ethanol

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity; impurities typically depress and broaden the melting range.

As of the latest literature review, a specific melting point for N-Boc-2-(phenethylamino)ethanol has not been definitively reported. Therefore, the following section provides a detailed, self-validating protocol for its experimental determination.

Experimental Protocol for Melting Point Determination

This protocol employs the capillary melting point method, a widely used and reliable technique.

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample of N-Boc-2-(phenethylamino)ethanol is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the solid in a clean mortar and grind it to a fine powder with a pestle. This ensures uniform packing and heat transfer.

  • Packing the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube down a long glass tube onto a hard surface.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting point.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

    • The recorded melting point should be reported as a range.

Data Presentation:

PropertyObservation/Value
Physical State To be determined by visual inspection. Expected to be a viscous liquid or a solid.
Appearance To be determined.
Melting Point To be determined experimentally.

Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement A Dry Sample B Grind to Fine Powder A->B C Introduce Sample into Capillary B->C D Pack Sample to 2-3 mm C->D E Place Capillary in Apparatus D->E F Heat Rapidly (Approx. MP) E->F G Heat Slowly (1-2 °C/min) F->G H Record Melting Range G->H

Sources

Methodological & Application

Application Note: N-Boc Protection of 2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Boc Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] For bifunctional molecules such as 2-(phenethylamino)ethanol, which possesses both a secondary amine and a primary alcohol, selective protection is paramount to prevent unwanted side reactions. The N-Boc protection of this substrate yields tert-butyl (2-hydroxyethyl)(phenethyl)carbamate, an intermediate where the nucleophilic nitrogen is masked, allowing for subsequent chemistry to be performed at the hydroxyl group or other positions. This guide provides a comprehensive, field-proven protocol for this transformation, grounded in mechanistic understanding and practical insights for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Chemoselectivity

The N-Boc protection of an amine is a classic nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen of 2-(phenethylamino)ethanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a transient tetrahedral intermediate.

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA). The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride.[2] The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide gas and a tert-butoxide anion. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3] The tert-butoxide anion then deprotonates the protonated base (e.g., triethylammonium).

Chemoselectivity: A key advantage of this protocol is its high chemoselectivity for the amine over the alcohol. While alcohols can be Boc-protected, the reaction is significantly slower and typically requires a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] Under standard basic conditions, the secondary amine is substantially more nucleophilic than the primary alcohol, allowing for selective N-protection without competing O-protection.[5]

Detailed Experimental Protocol

This protocol details the N-Boc protection of 2-(phenethylamino)ethanol on a 10 mmol scale.

Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsQuantity
2-(phenethylamino)ethanolC₁₀H₁₅NO165.2310.01.01.65 g
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2511.01.12.40 g
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mL
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
1 M Hydrochloric Acid (HCl)HCl36.46--20 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--20 mL
Brine (Saturated NaCl solution)NaCl58.44--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--~5 g
Silica Gel (for chromatography)SiO₂60.08--As needed

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenethylamino)ethanol (1.65 g, 10.0 mmol) in dichloromethane (DCM, 50 mL). Stir at room temperature until a clear solution is formed.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution over 5 minutes. A slight exotherm and gas evolution (CO₂) may be observed.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting amine is completely consumed (typically 2-4 hours).[6]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purify Purification A Dissolve Amine in DCM B Add Triethylamine C Add (Boc)₂O D Stir at Room Temperature (2-4 hours) C->D E Monitor by TLC F Quench with H₂O E->F G Extract with DCM H Wash with 1M HCl I Wash with sat. NaHCO₃ J Wash with Brine K Dry over Na₂SO₄ L Concentrate in vacuo M Column Chromatography L->M N Isolate Pure Product M->N

Caption: TLC analysis showing consumption of starting material (SM) and formation of product.

Work-up and Purification

  • Quenching: Once the reaction is complete, dilute the mixture with 50 mL of DCM and transfer it to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and 20 mL of brine (to reduce the solubility of organic material in the aqueous layer). [6]3. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is typically a viscous oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc/Hexane) to afford the pure tert-butyl (2-hydroxyethyl)(phenethyl)carbamate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

  • Appearance: Colorless to light yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the tert-butyl group (singlet, ~1.5 ppm), the methylene groups of the ethyl chain, the phenethyl aromatic protons, and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₂₃NO₃, [M+H]⁺ ≈ 266.18.

Safety Precautions

  • General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [2][3]* Di-tert-butyl dicarbonate: Fatal if inhaled. Causes serious eye damage and may cause an allergic skin reaction. Handle with extreme care, avoiding dust inhalation. [2][7]* Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. [3][4][8]* Dichloromethane: Suspected carcinogen. Handle with care and ensure proper ventilation.

  • Work-up: The initial acid wash is exothermic. Add the HCl solution slowly.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • New Jersey Department of Health. Triethylamine - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

  • Penta. Safety Data Sheet: Triethylamine. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

Oxidation of N-Boc-2-(phenethylamino)ethanol to aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Oxidation of N-Boc-2-(phenethylamino)ethanol

Abstract

This application note provides a detailed guide for the selective oxidation of the primary alcohol, N-Boc-2-(phenethylamino)ethanol, to its corresponding aldehyde, N-Boc-2-(phenethylamino)acetaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. We present and compare two robust and field-proven protocols: the Dess-Martin Periodinane (DMP) oxidation and the Parikh-Doering oxidation. This guide offers in-depth procedural details, mechanistic insights, and practical considerations to enable researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of the target aldehyde while preserving the acid-sensitive N-Boc protecting group.

Introduction: The Synthetic Value of N-Boc-β-Amino Aldehydes

N-protected β-amino aldehydes are highly valuable chiral building blocks in organic synthesis. The aldehyde functionality serves as a versatile handle for a multitude of subsequent transformations, including Wittig reactions, reductive aminations, and aldol condensations, while the protected amine is poised for incorporation into peptide backbones or other nitrogen-containing scaffolds.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation, yet it presents specific challenges when performed on a molecule like N-Boc-2-(phenethylamino)ethanol. The key to success lies in chemoselectivity. The chosen oxidant must:

  • Selectively target the primary alcohol without affecting the secondary amine. The tert-butyloxycarbonyl (Boc) group effectively mitigates the reactivity of the amine nitrogen, preventing its oxidation.[1][2]

  • Operate under mild, non-acidic conditions to prevent the cleavage of the acid-labile Boc protecting group.[3]

  • Avoid over-oxidation of the nascent aldehyde to the corresponding carboxylic acid, a common side reaction with many classical oxidants.[4]

This guide focuses on methods that reliably meet these criteria, ensuring a clean and efficient conversion to the desired aldehyde product.

Comparative Analysis of Recommended Oxidation Methods

Several modern oxidation methods are suitable for this transformation. We have selected two of the most reliable and widely adopted protocols for detailed discussion: Dess-Martin Periodinane (DMP) Oxidation and Parikh-Doering Oxidation. Both are renowned for their mildness and functional group tolerance.

FeatureDess-Martin Periodinane (DMP)Parikh-Doering OxidationSwern OxidationTEMPO-mediated Oxidation
Primary Oxidant Dess-Martin PeriodinaneDimethyl Sulfoxide (DMSO)Dimethyl Sulfoxide (DMSO)TEMPO Radical (catalytic)
Activator N/A (Hypervalent Iodine)SO₃•Pyridine ComplexOxalyl Chloride / TFAACo-oxidant (e.g., NaOCl, O₂)
Temp. (°C) 0 to Room Temperature0 to Room Temperature-78 to -60Room Temperature
pH Conditions NeutralMildly BasicMildly BasicMildly Basic / Buffered
Key Advantages High chemoselectivity, short reaction times, simple workup, tolerates sensitive groups.[5]Operationally simple (non-cryogenic), minimal side products.[6][7]High yields, widely applicable, low racemization for chiral centers.[8][9]Catalytic, environmentally friendly (aerobic versions), highly selective for 1° alcohols.[10][11]
Disadvantages Potentially explosive nature, cost, stoichiometric iodine waste.[5]Hygroscopic reagent (SO₃•Py), may require excess reagents.[7]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9]Can be substrate-dependent, potential for epimerization with some bases.[10]

Based on this analysis, DMP and Parikh-Doering offer the best balance of efficiency, operational simplicity, and mild conditions for the target transformation.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often the first choice for small- to medium-scale synthesis of sensitive aldehydes due to its reliability and neutral reaction conditions.[12] The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, which then undergoes elimination to yield the aldehyde.[5]

DMP_Workflow SM Starting Material (N-Boc-2-(phenethylamino)ethanol) Solvent Dissolve in CH₂Cl₂ SM->Solvent DMP_add Add DMP (1.1 eq) at 0 °C to RT Solvent->DMP_add Monitor Monitor by TLC (1-2 hours) DMP_add->Monitor Quench Quench Reaction (aq. Na₂S₂O₃ / NaHCO₃) Monitor->Quench Extract Extract with CH₂Cl₂ Quench->Extract Purify Purify (Flash Chromatography) Extract->Purify Product Final Product (Aldehyde) Purify->Product

Caption: General workflow for the DMP oxidation of the starting alcohol.

  • N-Boc-2-(phenethylamino)ethanol

  • Dess-Martin Periodinane (DMP), 15 wt. % in CH₂Cl₂ is safer but solid can be used with care.

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-(phenethylamino)ethanol (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Dess-Martin Periodinane (1.1 - 1.3 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or CH₂Cl₂.

  • Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, approx. 3 times the volume of the reaction mixture). Stir until the organic layer becomes clear.

  • Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure N-Boc-2-(phenethylamino)acetaldehyde.[13][14]

Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation is an excellent alternative that avoids hypervalent iodine reagents. It uses the readily available and inexpensive DMSO as the terminal oxidant, activated by the sulfur trioxide-pyridine complex. It is operationally simpler than the Swern oxidation as it does not require cryogenic temperatures.[6][7]

Parikh_Doering_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Activated Electrophilic Sulfur Intermediate DMSO->Activated + SO₃•Py SO3Py SO₃•Py Alkoxy Alkoxysulfonium Ion Alcohol R-CH₂OH Alcohol->Alkoxy + Activated Intermediate Ylide Sulfur Ylide Alkoxy->Ylide + Et₃N (- Et₃NH⁺) Product R-CHO (Aldehyde) Ylide->Product Intramolecular Elimination DMS DMS Ylide->DMS

Caption: Simplified mechanism of the Parikh-Doering oxidation.

  • N-Boc-2-(phenethylamino)ethanol

  • Sulfur trioxide pyridine complex (SO₃•Py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-2-(phenethylamino)ethanol (1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and anhydrous DMSO (e.g., 3:1 v/v, to achieve a substrate concentration of ~0.2 M).

  • Add triethylamine (3.0 - 5.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add the SO₃•Pyridine complex (1.5 - 2.0 equiv) in several portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or CH₂Cl₂.

  • Wash the organic layer sequentially with water (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Product Handling and Characterization

Stability: N-Boc-2-(phenethylamino)acetaldehyde, like many aldehydes, can be sensitive. It is susceptible to oxidation to the carboxylic acid if exposed to air over long periods and may undergo self-condensation. For best results, the aldehyde should be used in the subsequent synthetic step as soon as possible after purification. If storage is necessary, it should be kept as a solid or concentrated solution under an inert atmosphere (Ar or N₂) at low temperatures (-20 °C).[14]

Purification: While silica gel chromatography is effective, prolonged contact with silica gel (which is slightly acidic) can potentially lead to partial degradation or loss of the Boc group. To mitigate this, a small amount of triethylamine (0.1-0.5%) can be added to the eluent, or a faster purification technique like automated flash chromatography can be employed.

Conclusion

The selective oxidation of N-Boc-2-(phenethylamino)ethanol to its aldehyde is a readily achievable transformation critical for advancing synthetic programs in drug discovery and development. Both the Dess-Martin Periodinane and Parikh-Doering oxidation methods provide high yields and purity under mild conditions that are fully compatible with the N-Boc protecting group. The choice between these protocols can be guided by project scale, reagent availability, and specific laboratory capabilities. The detailed procedures provided in this note serve as a validated starting point for researchers to successfully synthesize this valuable intermediate.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • Dess, D. B.; Martin, J. C. "Dess-Martin periodinane". Journal of the American Chemical Society, 1991, 113(19), 7277–7287. [Link]

  • Hoover, J. M.; Stahl, S. S. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems". Angewandte Chemie International Edition, 2013, 52(48), 12524-12547. [Link]

  • NPTEL. "Lecture 10 - Dess-Martin periodinane oxidation". YouTube, 2017. [Link] (Note: A specific URL for this lecture is not available, but the content is widely accessible through NPTEL's chemistry courses.)

  • Pagliaro, M., et al. "Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO". Advanced Synthesis & Catalysis, 2002, 344(8), 915-920. [Link]

  • Jones, J. H. "Amino alcohols as C-terminal protecting groups in peptide synthesis". Journal of the Chemical Society, Perkin Transactions 1, 1979, 325-330. [Link]

  • Jurczak, J., et al. "TEMPO-mediated Oxidations". Organic Reactions, 2004. [Link]

  • Grokipedia. "Parikh–Doering oxidation". Wiki. [Link]

  • Heravi, M. M., et al. "Application of Dess-Martin oxidation in total synthesis of natural products". Current Organic Synthesis, 2021, 18. [Link]

  • Reddy, G. S., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". Organic Letters, 2007, 9(19), 3781–3783. [Link]

  • Wikipedia. "Parikh–Doering oxidation". Encyclopedia Article. [Link]

  • Organic Chemistry Portal. "Protective Groups". Resource Page. [Link]

  • Stahl, S. S., et al. "Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation". Journal of the American Chemical Society, 2013, 135(41), 15531–15537. [Link]

  • Organic Reactions. "TEMPO-Mediated Oxidations". Chapter. [Link]

  • Michigan State University Chemistry. "Swern Oxidation Procedure". Procedure Example. [Link]

  • Chemistry LibreTexts. "Swern oxidation". Resource Page. [Link]

  • SynArchive. "Parikh-Doering Oxidation". Reaction Database. [Link]

  • University of Louisville Institutional Repository. "The oxidation of amino alcohols". Thesis. [Link]

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones". Educational Resource. [Link]

  • Wikipedia. "Swern oxidation". Encyclopedia Article. [Link]

  • ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". Q&A Forum. [Link]

  • Chemistry LibreTexts. "Protection of Amino Groups in Synthesis". Educational Resource. [Link]

  • Der Pharma Chemica. "Synthesis and characterization of a new dipeptide analogue". Journal Article. [Link]

  • ResearchGate. "Synthesis of N-BOC amines by various routes". Publication Collection. [Link]

  • ChemRxiv. "A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction". Preprint. [Link]

  • Beilstein Journal of Organic Chemistry. "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds". Journal Article. [Link]

  • International Journal of Chemistry. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated". Journal Article. [Link]

  • University of Bristol. "Oxidation Reactions I.A. Oxidation of Alcohols". Lecture Notes. [Link]

  • MilliporeSigma. "N-Boc-2-aminoacetaldehyde". Product Page. [Link]

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Preparation of N-Boc-2-(phenethylamino)ethanol from phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate (N-Boc-2-(phenethylamino)ethanol)

Abstract This document provides a detailed guide for the synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate, a valuable secondary amine building block in pharmaceutical and organic synthesis. The presented methodology follows a robust and scalable two-step synthetic sequence starting from commercially available phenethylamine. The first step involves the direct N-alkylation of phenethylamine with 2-chloroethanol to yield the intermediate 2-(phenethylamino)ethanol. The subsequent step details the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final N-Boc protected product. This guide emphasizes the mechanistic rationale behind the procedural steps, offers detailed experimental protocols, and provides guidance on purification and analytical characterization, ensuring a reproducible and efficient synthesis for researchers in drug development and chemical synthesis.

Scientific Rationale and Synthetic Strategy

The β-amino alcohol structural motif is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.[1] The target molecule, N-Boc-2-(phenethylamino)ethanol, provides a versatile platform for further chemical elaboration, with the Boc-protecting group enabling selective reactions at the hydroxyl moiety while masking the nucleophilicity of the amine.[2]

The chosen synthetic strategy is a classical two-step approach designed for reliability and ease of execution:

  • N-Alkylation: Direct nucleophilic substitution (SN2) of phenethylamine onto 2-chloroethanol. Phenethylamine acts as the nucleophile, displacing the chloride leaving group to form the C-N bond of the intermediate, 2-(phenethylamino)ethanol.

  • N-Boc Protection: The secondary amine of the intermediate is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding a stable carbamate that is resistant to a wide range of reaction conditions but can be readily removed under mild acidic conditions.[2][3][4]

This sequence avoids the use of more hazardous or specialized reagents and provides a clear pathway to the desired product with good overall yield.

Visualized Synthetic Workflow

G cluster_0 Overall Synthesis Start Phenethylamine Inter 2-(phenethylamino)ethanol Start->Inter Step 1: N-Alkylation (2-Chloroethanol, Base) End N-Boc-2-(phenethylamino)ethanol Inter->End Step 2: Boc Protection ((Boc)₂O, Base)

Caption: Overall two-step synthetic workflow.

Mechanistic Insights

Step 1: N-Alkylation Mechanism

The formation of 2-(phenethylamino)ethanol is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of phenethylamine (the nucleophile) attacks the electrophilic carbon atom bonded to chlorine in 2-chloroethanol. This attack occurs from the backside, leading to the displacement of the chloride ion (the leaving group) in a single, concerted step. A base, such as sodium carbonate, is used to neutralize the HCl formed in situ, driving the reaction to completion.

G cluster_1 Mechanism: N-Alkylation (SN2) Phenethylamine Phenethylamine (Nucleophile) TransitionState [Transition State]‡ Phenethylamine->TransitionState Nucleophilic Attack Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->TransitionState Product 2-(phenethylamino)ethanol TransitionState->Product Chloride leaving

Caption: Mechanism of N-Alkylation.

Step 2: N-Boc Protection Mechanism

The protection of the secondary amine involves the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[5] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butoxide and carbon dioxide (which form from the decomposition of the tert-butoxycarbonyl leaving group), and after deprotonation, yields the final N-Boc protected product. A mild base like triethylamine (TEA) is often used to facilitate the deprotonation step.[5]

G cluster_2 Mechanism: N-Boc Protection Amine Secondary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack BocAnhydride (Boc)₂O (Electrophile) BocAnhydride->Tetrahedral Carbamate N-Boc Product (Carbamate) Tetrahedral->Carbamate Collapse & Deprotonation

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenethylamine≥99%Sigma-AldrichCorrosive, handle with care.
2-Chloroethanol≥99%Sigma-AldrichToxic and corrosive.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ScientificMild base.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Acros OrganicsMoisture sensitive.
Triethylamine (TEA)≥99%, distilledSigma-AldrichCorrosive, unpleasant odor.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificVolatile and carcinogenic.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Protocol 1: Synthesis of 2-(phenethylamino)ethanol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethylamine (10.0 g, 82.5 mmol, 1.0 equiv.), 2-chloroethanol (7.3 g, 90.8 mmol, 1.1 equiv.), and anhydrous sodium carbonate (13.1 g, 124 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in 100 mL of DCM and wash with 2 x 50 mL of water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude 2-(phenethylamino)ethanol is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate
  • Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, dissolve the crude 2-(phenethylamino)ethanol (assuming 82.5 mmol, 1.0 equiv.) in 120 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (12.5 mL, 90.8 mmol, 1.1 equiv.) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (19.8 g, 90.8 mmol, 1.1 equiv.) in 30 mL of anhydrous DCM to the stirring reaction mixture over 20 minutes.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting amine is consumed (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-Boc-2-(phenethylamino)ethanol as a clear, viscous oil.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.[7]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.35-7.15 (m, 5H, Ar-H), ~3.75 (t, 2H, -CH₂-OH), ~3.50-3.30 (m, 4H, Ph-CH₂-CH₂-N), ~2.80 (t, 2H, Ph-CH₂-), ~1.45 (s, 9H, C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened.
¹³C NMR (100 MHz, CDCl₃)δ ~156.5 (C=O), ~139.0 (Ar-C), ~128.8 (Ar-CH), ~128.5 (Ar-CH), ~126.3 (Ar-CH), ~80.0 (O-C(CH₃)₃), ~61.0 (-CH₂-OH), ~50.0 (N-CH₂), ~48.5 (N-CH₂), ~35.5 (Ph-CH₂), ~28.4 (C(CH₃)₃).
Mass Spec. (ESI+) Calculated for C₁₅H₂₃NO₃: 265.17. Expected [M+H]⁺: 266.18, [M+Na]⁺: 288.16.[8]
FT-IR (film, cm⁻¹)~3450 (broad, O-H stretch), ~2975, 2930 (C-H stretch), ~1690 (strong, C=O stretch of carbamate), ~1160 (C-N stretch).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or bis-alkylation.Increase reaction time. Ensure adequate mixing and sufficient base. Bis-alkylation can be minimized by not using a large excess of phenethylamine.
Incomplete Boc protection Insufficient (Boc)₂O or inactive reagent.Add an additional portion (0.1-0.2 equiv.) of (Boc)₂O. Ensure the (Boc)₂O is fresh and has not been hydrolyzed by moisture.
Product "oils out" during work-up Product is a viscous oil at room temperature.This is normal for this compound. Proceed with extraction. If an emulsion forms, add brine to help break it.
Difficult chromatographic separation Close Rf values of product and impurities.Use a shallow solvent gradient during column chromatography. Ensure the column is packed properly and not overloaded. A different solvent system (e.g., DCM/Methanol) could be explored.

References

  • Scholars Research Library - Der Pharma Chemica. (2011). Synthesis and characterization of some new radiolabelled compounds. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Iarovenko, V. N., et al. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 20(10), 17871–17881. [Link]

  • Liu, Y., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • Supporting Information for Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper. (n.d.). Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Cresset Group. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. [Link]

  • Supporting Information for An efficient and atom-economical route to N-aryl amino alcohols from primary amines. (n.d.). Royal Society of Chemistry. [Link]

  • Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL (2-AMINOETHYL)CARBAMATE. [Link]

  • Giraud, A., et al. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Molecules, 25(18), 4094. [Link]

  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. [Link]

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Application Notes and Protocols: N-Boc-2-(phenethylamino)ethanol as a Versatile Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the role of chemical linkers has evolved from simple spacers to critical determinants of a drug's efficacy, stability, and pharmacokinetic profile. This is particularly true in the design of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] N-Boc-2-(phenethylamino)ethanol emerges as a highly versatile and synthetically tractable linker, incorporating the medicinally significant 2-phenethylamine scaffold with orthogonally protected functional groups.[5] This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and offering robust, field-proven protocols for its synthesis and incorporation into complex bioactive molecules.

Introduction: The Strategic Value of N-Boc-2-(phenethylamino)ethanol

The 2-phenethylamine motif is a privileged structure in medicinal chemistry, forming the backbone of numerous neurotransmitters and therapeutic agents.[5] Its incorporation into a linker structure can impart favorable physicochemical properties, such as a degree of rigidity and potential for beneficial hydrophobic interactions. N-Boc-2-(phenethylamino)ethanol is a bifunctional linker designed for sequential, controlled synthesis. It features two key functionalities:

  • A Primary Hydroxyl Group (-OH): A versatile nucleophile suitable for forming ether or ester bonds, or it can be converted into a good leaving group for subsequent nucleophilic substitution reactions.

  • A Boc-Protected Secondary Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions (e.g., basic, nucleophilic, hydrogenolysis) but can be selectively and cleanly removed under acidic conditions.[6]

This orthogonal arrangement allows for the directional and stepwise assembly of complex molecules, making it an invaluable tool for researchers in drug development.

Physicochemical & Handling Properties

A clear understanding of the linker's properties is essential for its effective use in synthesis.

PropertyValue
Chemical Name tert-butyl (2-hydroxyethyl)(phenethyl)carbamate
Molecular Formula C₁₇H₂₇NO₃
Molecular Weight 293.40 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DCM, THF, DMF, EtOAc, Methanol)
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
Core Synthetic Strategy & Workflow

The primary advantage of this linker lies in its synthetic orthogonality. The hydroxyl group can be functionalized first while the amine remains protected. Subsequently, the Boc group is removed to liberate the secondary amine for the final coupling step. This prevents self-polymerization and ensures the controlled construction of the target molecule.

G cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Second Coupling Linker N-Boc-2-(phenethylamino)ethanol Intermediate_1 Intermediate Conjugate (Linker-Molecule A) Linker->Intermediate_1 Couple via -OH group Mol_A Molecule A (e.g., Warhead/Payload) Mol_A->Intermediate_1 Deprotected_Intermediate Deprotected Intermediate (Free Amine) Intermediate_1->Deprotected_Intermediate Acidic Deprotection (e.g., TFA) Final_Product Final Heterobifunctional Molecule Deprotected_Intermediate->Final_Product Couple via -NH group Mol_B Molecule B (e.g., E3 Ligase Ligand) Mol_B->Final_Product

General workflow for utilizing the N-Boc-2-(phenethylamino)ethanol linker.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(phenethylamino)ethanol

This protocol describes the synthesis of the linker from commercially available 2-phenylethanolamine. The Boc group is introduced to protect the secondary amine.

Rationale: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the standard reagent for Boc protection. The reaction proceeds smoothly at room temperature without the need for a catalyst. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Materials:

  • 2-(Phenethylamino)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-(phenethylamino)ethanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarb wash removes any acidic byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-(phenethylamino)ethanol.

Application in PROTAC Synthesis

PROTACs are composed of a warhead binding the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[1][7] The following protocols detail the stepwise construction of a PROTAC using N-Boc-2-(phenethylamino)ethanol.

Generic structure of a PROTAC utilizing the linker.
Protocol 2: Linker Coupling to a POI Warhead via Ether Linkage

This protocol involves activating the linker's hydroxyl group and coupling it to a nucleophilic site (e.g., a phenol) on the POI ligand.

Rationale: The hydroxyl group is not a good leaving group. Converting it to a tosylate or mesylate transforms it into an excellent leaving group for an Sₙ2 reaction. Cesium carbonate (Cs₂CO₃) is an effective base for deprotonating phenols, enhancing their nucleophilicity without causing side reactions with the Boc group.

Materials:

  • N-Boc-2-(phenethylamino)ethanol (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • POI ligand with a nucleophilic handle (e.g., a phenol)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Step A: Activation of the Hydroxyl Group

  • Dissolve N-Boc-2-(phenethylamino)ethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow addition of TsCl or MsCl (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

  • Monitor by TLC until the starting alcohol is consumed.

  • Work up the reaction by washing with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. The resulting tosylate/mesylate is often used directly in the next step without further purification.

Step B: Coupling to POI Ligand

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add Cs₂CO₃ (2.0 eq) to the solution.

  • Add a solution of the activated linker (tosylate or mesylate from Step A, 1.2 eq) in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and salts, followed by a brine wash.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the Boc-protected PROTAC precursor.

Protocol 3: Boc-Group Deprotection

This protocol removes the Boc protecting group to reveal the secondary amine for the final coupling step.

Rationale: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection.[6][8] It protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, cleanly liberating the free amine as a trifluoroacetate salt. The reaction is typically fast and high-yielding.

Materials:

  • Boc-protected PROTAC precursor (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected precursor (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA to the solution (20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor by LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot with the expected mass indicates completion.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting amine-TFA salt is often a viscous oil and can be carried forward to the next step without further purification, though co-evaporation with a solvent like toluene can help remove residual TFA.

Protocol 4: Final Coupling with E3 Ligase Ligand

This final step forms an amide bond between the newly deprotected amine and a carboxylic acid on the E3 ligase ligand.

Rationale: HATU is a highly efficient peptide coupling reagent, especially for sterically hindered amines.[9][10] It reacts with the carboxylic acid to form a highly reactive activated ester. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the amine-TFA salt and scavenge the acid produced during the reaction, driving the coupling to completion.[9]

Materials:

  • Amine-TFA salt (from Protocol 3)

  • E3 ligase ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flask, dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amine-TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (3.0-4.0 eq) to neutralize the salt.

  • Add the neutralized amine solution to the E3 ligand/HATU mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

Troubleshooting Common Issues
Potential IssueLikely Cause(s)Recommended Solution(s)
Incomplete Boc Protection (Protocol 1) Insufficient (Boc)₂O; short reaction time.Add an additional 0.2 eq of (Boc)₂O and stir for another 4 hours. Ensure starting material is pure.
Low Yield in Sₙ2 Coupling (Protocol 2) Poor leaving group activation; steric hindrance; low nucleophilicity of POI ligand.Confirm full activation to tosylate/mesylate by ¹H NMR. Use a stronger base (e.g., NaH, carefully) or higher temperature. Consider a different coupling strategy (e.g., Mitsunobu reaction).
Incomplete Boc Deprotection (Protocol 3) Insufficient TFA or reaction time; acid-labile functional groups elsewhere.Increase TFA concentration or time. If other groups are sensitive, consider alternative milder deprotection methods like 4M HCl in dioxane or thermolytic conditions.[11][12][13]
Low Yield in Final Amide Coupling (Protocol 4) Incomplete neutralization of TFA salt; inactive coupling reagent; steric hindrance.Ensure sufficient DIPEA is added (pH should be basic). Use fresh, high-quality HATU. Allow for longer reaction times or gentle heating (e.g., 40 °C). Consider a different coupling reagent like PyBOP.

References

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry.
  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv.
  • Jaime-Figueroa, S., et al. (n.d.). Deprotection of N-BOC compounds. Google Patents (EP2070899A1).
  • Jaime-Figueroa, S., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Bargh, T. J., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Available at: [Link]

  • Basit, A., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Zuba, D. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Available at: [Link]

  • Zhao, P., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules. Available at: [Link]

  • Yoo, S., et al. (2014). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

Sources

Application Note: Nucleophilic Substitution Strategies for N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-Boc-2-(phenethylamino)ethanol (Cas No. 67341-07-5) is a pivotal "chameleon" intermediate in medicinal chemistry. It bridges the gap between simple acyclic linkers and complex heterocyclic pharmacophores (e.g., piperidines, morpholines). Its core utility lies in the primary alcohol moiety , which serves as a handle for nucleophilic substitution (


) to introduce diverse payloads—ranging from azides (for click chemistry) to halides (for cyclization).

However, the presence of the Boc-protected nitrogen introduces unique steric and electronic constraints. The bulky tert-butyl group prevents immediate intramolecular cyclization but induces rotameric conformers that complicate NMR analysis. This guide details two validated pathways for substituting the hydroxyl group:

  • Indirect Substitution: Activation via Mesylation followed by displacement.

  • Direct Substitution: The Mitsunobu Reaction.

Reaction Landscape & Mechanistic Logic[1][2]

The central challenge is converting the poor leaving group (-OH) into a viable electrophile without disturbing the acid-labile Boc group.

Pathway Visualization

The following diagram outlines the decision tree for processing this substrate.

ReactionLandscape Figure 1: Divergent Synthetic Pathways for N-Boc-Amino Alcohol Substitution Substrate N-Boc-2-(phenethylamino)ethanol (Starting Material) Mesylate Intermediate: Mesylate (OMs) Substrate->Mesylate MsCl, Et3N DCM, 0°C Product_Mitsunobu Product B: Esters/Ethers/Azides (Direct Inversion) Substrate->Product_Mitsunobu PPh3, DIAD, H-Nu THF, 0°C->RT Side_Product Side Reaction: Oxazolidinone (Cyclization) Substrate->Side_Product Strong Base / High Heat (Intramolecular Attack) Product_SN2 Product A: Azides/Amines/Halides (Inversion/Retention) Mesylate->Product_SN2 Nucleophile (N3-, CN-) DMF, 60°C

Protocol A: Indirect Substitution via Mesylation

Best for: Introducing "hard" nucleophiles (e.g.,


, 

) or when the nucleophile is not acidic enough for Mitsunobu conditions.
Mechanistic Insight

Directly treating the alcohol with a halide acid (e.g., HBr) risks deprotecting the Boc group (acid labile). Therefore, we convert the alcohol to a Mesylate (-OMs) or Tosylate (-OTs) under basic conditions. The Mesylate is preferred here due to faster kinetics and easier purification compared to Tosylates for primary alcohols.

Step 1: Activation (Mesylation)

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), Dichloromethane (DCM).
  • Preparation: Dissolve N-Boc-2-(phenethylamino)ethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.

  • Base Addition: Add

    
     (1.5 equiv) followed by catalytic DMAP (0.1 equiv, optional but accelerates rate).
    
  • Activation: Dropwise add MsCl (1.2 equiv) over 10 minutes. The solution may turn slightly yellow.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (System: 30% EtOAc/Hexane). The product (Mesylate) usually has a slightly higher

    
     than the alcohol.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.[1]
    • Stability Note: The mesylate is stable at RT but should be used immediately for the next step to prevent hydrolysis.

Step 2: Nucleophilic Displacement ( )

Example: Synthesis of the Azide (Precursor to Click Chemistry).

  • Solvation: Dissolve the crude Mesylate in anhydrous DMF (0.2 M).

  • Reagent: Add Sodium Azide (

    
    , 2.0 equiv). Safety: 
    
    
    
    is toxic and shock-sensitive; use non-metal spatulas.
  • Reaction: Heat to 60°C for 4–6 hours.

    • Why 60°C? Primary mesylates react at RT, but the bulky Boc/Phenethyl group on the

      
      -nitrogen adds steric drag, requiring mild heating.
      
  • Workup: Dilute with water (5x volume) and extract with

    
     (Ether extraction prevents DMF carryover).
    

Protocol B: Direct Substitution via Mitsunobu Reaction

Best for: Introducing phenols, phthalimides (for primary amines), or specific esters.

Mechanistic Insight

The Mitsunobu reaction activates the alcohol using a Phosphonium intermediate formed in situ. This allows displacement by a nucleophile (H-Nu) with


.
Experimental Protocol

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., Phthalimide).[2][3]
  • Setup: Dissolve N-Boc-2-(phenethylamino)ethanol (1.0 equiv),

    
     (1.5 equiv), and the Nucleophile (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cooling: Cool to 0°C .

  • Addition: Add DIAD (1.5 equiv) dropwise.

    • Visual Cue: The orange color of DIAD should fade upon addition. If the color persists, the reaction is stalling.

  • Incubation: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification: Concentrate and triturate with cold

    
    :Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the supernatant via column chromatography.

Comparative Data & Selection Guide

FeatureProtocol A (Mesylation +

)
Protocol B (Mitsunobu)
Atom Economy Moderate (Two steps, salt waste)Low (Generates

, Hydrazine)
Nucleophile Scope Broad (Azides, Cyanides, Halides, Amines)Limited to acidic H-Nu (

)
Stereochemistry Inversion (at C-OH)Inversion (at C-OH)
Purification Easy (Extraction often sufficient)Difficult (

removal is tedious)
Cost LowHigh (DIAD/DEAD are expensive)

Quality Control & Troubleshooting

The "Rotamer" Trap in NMR

Researchers often misinterpret the NMR of N-Boc compounds as impure. The Boc group has restricted rotation around the carbamate C-N bond, leading to two distinct conformers (rotamers) in solution at room temperature.

  • Symptom: Broadening or splitting of signals, particularly the tert-butyl singlet (usually ~1.4 ppm) and the methylene protons adjacent to the nitrogen.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). The peaks should coalesce into sharp singlets/triplets, confirming purity.
    
Side Reaction: Oxazolidinone Formation

If strong bases (e.g., NaH) are used to deprotonate the alcohol before adding an electrophile, the Boc carbonyl can be attacked by the alkoxide:

  • Result: Loss of tert-butyl alcohol and formation of a cyclic 2-oxazolidinone.

  • Prevention: Avoid alkoxide generation. Use buffered bases (

    
    , Pyridine) or Mitsunobu conditions.
    

References

  • Mitsunobu Reaction General Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Mesylation of Alcohols: Furuta, K., et al. "General Procedure for Methanesulfonylation." Organic Syntheses, Coll.[4] Vol. 10, p.355.

  • Boc-Amino Alcohol Reactivity: Clayden, J., et al. "Reaction of N-Boc-amino alcohols."[5] Organic Chemistry, 2nd Ed., Oxford University Press.

  • Rotamers in N-Boc Compounds: Wong, A. "Rotameric populations in N-Boc compounds by NMR." Journal of Organic Chemistry, 2003.

  • Safety Data (Sodium Azide): "Safe Handling of Azides in Organic Synthesis." ACS Chemical Health & Safety.

Sources

Application Note: Standard Operating Procedures for N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-Boc-2-(phenethylamino)ethanol (also known as tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) is a bifunctional building block widely used in medicinal chemistry. It serves as a protected intermediate for synthesizing complex heterocycles, opioids, and adrenergic receptor ligands.

The molecule features two distinct reactive sites:

  • The Alcohol (-OH): Available for oxidation (to aldehyde/acid), halogenation, or esterification.

  • The Protected Amine (N-Boc): Stable to basic and nucleophilic conditions but labile to acids.

This guide provides a standardized workflow for researchers to handle this compound, mitigating the risks of premature deprotection, thermal decomposition, and oxidation.

Physicochemical Profile

Note: Data derived from calculated properties and analogous N-Boc-amino alcohols.

PropertyValue / Description
IUPAC Name tert-butyl (2-hydroxyethyl)(2-phenylethyl)carbamate
Molecular Formula

Molecular Weight 265.35 g/mol
Physical State Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
pKa ~17 (Alcohol), Amine is non-basic due to carbamate protection.
Stability Acid-labile. Thermally unstable >80°C (Boc decomposition).

Health, Safety, and Environment (HSE)

Critical Hazard: Thermal Decomposition & Gas Evolution Like all Boc-protected amines, this compound undergoes thermal decomposition at elevated temperatures (>150°C, or >80°C under acidic catalysis), releasing isobutylene (flammable gas) and carbon dioxide .

  • Pressure Hazard: Never heat N-Boc compounds in sealed vessels without pressure relief.

  • Toxicity: Treat as a standard organic irritant. Avoid inhalation of vapors if the oil is heated.

  • PPE: Nitrile gloves (0.11 mm), safety glasses with side shields, and lab coat. Handle in a fume hood.

Protocol A: Synthesis & Purification

Context: If not purchased commercially, this compound is synthesized via the protection of N-(2-hydroxyethyl)-2-phenethylamine.

Reagents
  • N-(2-hydroxyethyl)-2-phenethylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the starting amine in DCM. Add TEA and cool to 0°C.

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

    • Visualization: Boc groups are not UV active enough alone; use PMA (Phosphomolybdic Acid) stain or Ninhydrin (starting amine stains red; product does not stain).

  • Workup (The "Citric Acid Wash"):

    • Wash the organic layer with 10% Citric Acid (2x). Why? Citric acid removes unreacted amine and TEA but is too weak to deprotect the Boc group [1].

    • Wash with Sat.

      
       (to remove citric acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If the oil is impure, purify via flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Start: Phenethylaminoethanol React Reaction: + Boc2O / TEA (DCM, 0°C -> RT) Start->React Dissolve Quench Quench: 10% Citric Acid Wash (Removes Amine) React->Quench Complete (TLC) Dry Drying: Na2SO4 + Filtration Quench->Dry Org. Layer Conc Concentration: Rotovap < 40°C Dry->Conc Product Product: Viscous Oil Conc->Product

Figure 1: Synthesis and purification workflow emphasizing the critical citric acid wash step.

Protocol B: Storage & Stability

Objective: Prevent "Boc-fall-off" and alcohol oxidation.

  • Temperature: Store at -20°C . At RT, viscous oils can slowly oxidize.

  • Atmosphere: Store under Argon or Nitrogen .[1] The secondary alcohol is susceptible to slow air oxidation to the aldehyde over months.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (Boc-amines can leach plasticizers).

  • QC Check: Before use, check

    
     NMR.
    
    • Valid: Strong singlet at ~1.45 ppm (9H, Boc).

    • Degraded: Loss of t-butyl signal or appearance of aldehyde proton (~9.8 ppm).

Protocol C: Deprotection (Boc Removal)

Context: Removing the protecting group to regenerate the secondary amine. This is the most hazardous step due to gas evolution.

Reagents
  • Standard: Trifluoroacetic acid (TFA) / DCM (1:4 ratio).

  • Alternative (Non-Volatile): 4M HCl in Dioxane.

Procedure (TFA Method)
  • Setup: Dissolve N-Boc-2-(phenethylamino)ethanol in DCM (0.1 M). Place in a fume hood.

  • Acidification: Add TFA slowly at 0°C.

    • Warning:Gas Evolution. Isobutylene and

      
       will bubble vigorously. Do NOT  cap the flask.
      
  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: TLC will show the disappearance of the non-polar Boc spot and the appearance of a baseline spot (amine salt).

  • Workup (Volatile Removal):

    • Concentrate in vacuo.

    • Azeotrope: Add toluene and re-concentrate (3x). Why? This removes residual TFA, which can complicate downstream reactions or kill cells in biological assays [2].

  • Neutralization (Optional): If the free base is required, dissolve the salt in DCM and wash with Sat.

    
    . Dry and concentrate.
    
Deprotection Mechanism & Safety Logic

DeprotectionMechanism Substrate N-Boc-Substrate (Protected) Acid Acid Protonation (TFA or HCl) Substrate->Acid H+ Intermed Carbamic Acid Intermediate Acid->Intermed - t-Butyl Cation Collapse Decarboxylation Intermed->Collapse Gas Gas Release: CO2 + Isobutylene Collapse->Gas Exothermic Product Amine Salt (Product) Collapse->Product

Figure 2: Mechanistic pathway of deprotection highlighting the gas evolution step which requires open-vessel handling.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these spectral markers:

TechniqueObservationInterpretation

NMR (CDCl3)

1.44 ppm (Singlet, 9H)
Present: Boc group intact.Absent: Deprotection successful.

NMR (CDCl3)

7.1–7.3 ppm (Multiplet, 5H)
Phenethyl aromatic ring (Internal Standard).
IR Spectroscopy ~1690

(C=O stretch)
Strong band indicates Carbamate (Boc).
TLC (Ninhydrin) Red/Purple SpotIndicates Free Amine (Deprotected).
TLC (PMA) Dark Blue SpotIndicates Protected Amine (Boc).

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Citric Acid wash specificity).
  • Lundt, B.F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid". Int. J. Pept. Protein Res.

  • Sigma-Aldrich. "N-Boc-ethanolamine Safety Data Sheet". (Analogous safety data). Link

  • PubChem. "tert-butyl N-(2-hydroxyethyl)carbamate". National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Boc-2-(phenethylamino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

I. Troubleshooting Guide: Low Yield

Low yield is one of the most common frustrations in multi-step organic synthesis. In the case of N-Boc-2-(phenethylamino)ethanol, several factors can contribute to a less-than-optimal outcome. This section will dissect the potential causes and provide detailed protocols for remediation.

Issue 1: Incomplete Reaction

A positive ninhydrin test or the presence of starting material in your crude TLC/LC-MS analysis points towards an incomplete reaction.

Possible Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The molar ratio of di-tert-butyl dicarbonate (Boc-anhydride) to 2-(phenethylamino)ethanol is critical. While a 1:1 ratio is theoretically sufficient, side reactions and the stability of Boc-anhydride can necessitate a slight excess.

    • Recommendation: Increase the stoichiometry of Boc-anhydride to 1.1-1.2 equivalents.

  • Suboptimal Reaction Time or Temperature: The Boc protection of secondary amines can be sluggish at room temperature.[1]

    • Recommendation: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction stalls, consider gentle heating to 40-50°C. Be cautious, as excessive heat can lead to side product formation.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients and incomplete reactions.

    • Recommendation: Ensure vigorous stirring throughout the reaction, especially if using a biphasic system or if reagents are not fully soluble.

Issue 2: Degradation of Boc-Anhydride

Di-tert-butyl dicarbonate is sensitive to moisture and acidic conditions.[2]

Possible Causes & Solutions:

  • Hydrolysis: The presence of water in the reaction solvent or on the glassware will hydrolyze Boc-anhydride to tert-butanol and carbon dioxide, rendering it inactive.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Acidic Impurities: Acidic impurities in the starting amine or solvent can catalyze the decomposition of Boc-anhydride.

    • Recommendation: If the starting amine is a salt (e.g., hydrochloride), it must be neutralized with a base before the addition of Boc-anhydride. A pre-wash of the amine solution with a mild base like saturated sodium bicarbonate solution can be beneficial.

Issue 3: Product Loss During Workup and Purification

Significant loss of product can occur during the extraction and purification steps.

Possible Causes & Solutions:

  • Emulsion Formation: During aqueous workup, the formation of a stable emulsion can make phase separation difficult and lead to product loss in the aqueous layer.

    • Recommendation: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

  • Improper pH for Extraction: The product, N-Boc-2-(phenethylamino)ethanol, is a neutral compound. Ensuring the correct pH during extraction is crucial to prevent it from partitioning into the aqueous layer.

    • Recommendation: During the aqueous wash, ensure the pH is neutral or slightly basic (pH 7-8).

  • Suboptimal Chromatography Conditions: Improper choice of solvent system for column chromatography can lead to poor separation and product loss.

    • Recommendation: A common mobile phase for purifying N-Boc protected amines is a gradient of ethyl acetate in hexane or dichloromethane.[3] Start with a low polarity mixture and gradually increase the polarity to elute the product.

Experimental Protocol: Optimizing Reaction Conditions

This protocol outlines a robust method for the synthesis of N-Boc-2-(phenethylamino)ethanol, incorporating best practices to maximize yield.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic solvents that solubilize both reactants well.
Base Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.5 equivalentsActs as a proton scavenger to neutralize the acid formed during the reaction.[4]
Boc-Anhydride 1.1 - 1.2 equivalentsA slight excess ensures the reaction goes to completion.
Temperature 0°C to Room TemperatureInitial addition at 0°C helps to control the exotherm, followed by warming to room temperature.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS until the starting amine is consumed.

II. Troubleshooting Guide: Impurity Profile

The presence of impurities can complicate purification and affect the quality of the final product. Understanding the potential side reactions is key to minimizing their formation.

Issue 1: Formation of Di-Boc Protected Product

In some cases, a small amount of the di-Boc protected product may be observed, where the hydroxyl group is also protected.

Possible Causes & Solutions:

  • Use of a Strong Acylation Catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) can promote the acylation of both the amine and the alcohol.[5]

    • Recommendation: Avoid the use of DMAP if O-acylation is a concern. The reaction should proceed efficiently with a non-nucleophilic base like TEA or DIEA.

Issue 2: Formation of Urea Byproduct

The formation of a urea derivative can occur, especially if the reaction is run at elevated temperatures.[5]

Possible Causes & Solutions:

  • Reaction with Isocyanate Intermediate: At higher temperatures, Boc-anhydride can decompose to form tert-butyl isocyanate, which can then react with the starting amine to form a urea.

    • Recommendation: Maintain the reaction temperature at or below room temperature.

Issue 3: Unreacted Starting Materials

As discussed in the low yield section, the presence of unreacted 2-(phenethylamino)ethanol is a common impurity.

Possible Causes & Solutions:

  • Refer to "Issue 1: Incomplete Reaction" in the low yield troubleshooting guide.

Visualization of Key Reaction Pathways

reaction_pathways cluster_main Desired Reaction cluster_side Potential Side Reactions 2-(phenethylamino)ethanol 2-(phenethylamino)ethanol N-Boc-2-(phenethylamino)ethanol N-Boc-2-(phenethylamino)ethanol 2-(phenethylamino)ethanol->N-Boc-2-(phenethylamino)ethanol + Boc2O + Base (TEA/DIEA) Di-Boc Product Di-Boc Product 2-(phenethylamino)ethanol->Di-Boc Product + Boc2O + Catalyst (DMAP) Urea Byproduct Urea Byproduct 2-(phenethylamino)ethanol->Urea Byproduct + t-Butyl Isocyanate (from Boc2O decomposition)

Caption: Desired reaction pathway versus potential side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and generally provide good solubility for the reactants.

Q2: Is a base always necessary for this reaction?

A2: While the reaction can proceed without a base, it is highly recommended.[4] The reaction generates tert-butoxycarbamic acid, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used to scavenge this acidic byproduct and drive the reaction to completion.

Q3: How can I effectively remove excess Boc-anhydride after the reaction?

A3: Excess Boc-anhydride can often be removed during the aqueous workup. It will hydrolyze to tert-butanol and CO2. For more stubborn cases, a wash with a dilute solution of ammonium hydroxide can be effective. Alternatively, purification by column chromatography will easily separate the product from any remaining Boc-anhydride.

Q4: My product is an oil and difficult to handle. How can I solidify it?

A4: If the purified N-Boc-2-(phenethylamino)ethanol is an oil, you can try to induce crystallization.[6] This can sometimes be achieved by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until the solution becomes cloudy. Allowing this solution to stand at a low temperature may promote crystallization.

Q5: What are the typical spectroscopic characteristics of N-Boc-2-(phenethylamino)ethanol?

A5:

  • ¹H NMR: You should observe characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the phenethyl group (multiplets in the aromatic region and for the two methylene groups), and the ethanol moiety (multiplets for the two methylene groups).

  • ¹³C NMR: Expect to see the carbonyl carbon of the Boc group around 156 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.

  • IR: A strong C=O stretch for the carbamate will be present around 1690 cm⁻¹.

Experimental Workflow: Workup and Purification

workup_purification start Reaction Mixture quench Quench with Water or Saturated NH4Cl start->quench extract Extract with Ethyl Acetate or Dichloromethane (x3) quench->extract wash_bicarb Wash with Saturated NaHCO3 Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography (Hexane/Ethyl Acetate Gradient) concentrate->chromatography end Pure N-Boc-2-(phenethylamino)ethanol chromatography->end

Caption: Standard workup and purification workflow.

IV. References

  • Di-tert-butyl dicarbonate - Wikipedia. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [Link]

  • Purification of the product: The synthesized product was purified by silica gel (60-120 mesh) column chromatographic technique using 2% methanol in chloroform as mobile phase. - Der Pharma Chemica. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv. [Link]

  • Synthesis of N-BOC amines by various routes - ResearchGate. [Link]

  • Rational, yet simple, design and synthesis of an antifreeze- protein inspired polymer for cellular cryopreservation - The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature | Request PDF - ResearchGate. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. [Link]

  • Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine - International Journal of New Technologies in Science and Engineering. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI. [Link]

  • Possible N-ethyl-2-phenylethylamine Synthesis Variations - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

Sources

Troubleshooting N-Boc deprotection of phenethylamino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phenethylamine Deprotection Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting N-Boc cleavage in phenethylamino derivatives (e.g., dopamine, mescaline, and amphetamine analogs).

Introduction: Beyond "Add Acid and Stir"

If you are here, standard protocols have likely failed you. While N-Boc deprotection is often trivial, phenethylamines present a unique "perfect storm" of challenges:

  • Electron-Rich Rings: The aromatic core is often activated (methoxy/hydroxyl groups), making it a magnet for electrophilic attack by the tert-butyl cation.

  • Volatility: The free bases of simple phenethylamines are often volatile oils that vanish on the rotavap.

  • Salt Hygroscopicity: Trifluoroacetate salts of these amines are notorious for forming intractable oils rather than solids.

This guide moves beyond textbook definitions to address these specific failure modes.

Visual Diagnostic: Select Your Protocol

Before proceeding, use this logic flow to determine the correct method for your specific substrate.

MethodSelection Start START: Analyze Substrate AcidSensitive Contains Acid-Sensitive Groups? (Acetals, Silyl Ethers, Trityl) Start->AcidSensitive ElectronRich Is the Aromatic Ring Electron-Rich? (e.g., -OMe, -OH, -SR) AcidSensitive->ElectronRich No Mild Mild/Selective Protocol: TMSOTf + 2,6-Lutidine AcidSensitive->Mild Yes Standard Standard Protocol: HCl/Dioxane or TFA/DCM ElectronRich->Standard No (Deactivated Ring) Scavenger Scavenger Protocol: TFA + Thioanisole/TES ElectronRich->Scavenger Yes (Risk of Alkylation)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Issue 1: The "Mystery" Impurity (t-Butyl Alkylation)

Symptom: You observe a new impurity (+56 mass units) that persists despite chromatography. Diagnosis: You have fallen into the Friedel-Crafts Trap .

The cleavage of the Boc group generates a tert-butyl cation (


).[1][2] In standard substrates, this cation eliminates to form isobutylene gas. However, phenethylamines often possess electron-donating groups (EDGs) like methoxy or hydroxyls. These activate the ring, making it a better nucleophile than the elimination pathway. The 

attacks your ring, forming an irreversible alkylated byproduct.
The Solution: The Scavenger Cocktail

You must provide a "sacrificial" nucleophile that is more reactive than your aromatic ring.

Recommended Reagents:

  • Triethylsilane (TES): Reduces the cation to isobutane (inert gas). Preferred for cleanliness.

  • Thioanisole: Highly effective nucleophile, but smelly and requires removal.

Protocol A: High-Risk Scavenging Deprotection

Use this for mescaline/dopamine analogs.

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (

    
    ).
    
  • Scavenger: Add Triethylsilane (2.0 - 5.0 equiv) .

    • Note: If the ring is extremely activated (e.g., phenols), use Thioanisole (5.0 equiv) .

  • Acid: Cool to

    
    . Add TFA  dropwise (Final ratio 1:1 TFA:DCM).
    
  • Reaction: Stir at

    
     for 15 min, then warm to RT. Monitor by LC-MS (look for disappearance of SM and absence of +56 adduct).
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove TFA.[3]
    

Mechanism BocAmine N-Boc-Phenethylamine Intermed Carbamic Acid + t-Butyl Cation BocAmine->Intermed H+ Isobutene Isobutene (Gas) (Standard Elimination) Intermed->Isobutene Standard Path Impurity t-Butyl-Aryl Impurity (Friedel-Crafts Side Rxn) Intermed->Impurity Electron-Rich Ring (NO SCAVENGER) Scavenged Isobutane/t-Butyl-SR (Scavenged Product) Intermed->Scavenged With TES/Thioanisole

Figure 2: Mechanistic divergence showing how scavengers prevent irreversible ring alkylation.

Issue 2: The "Disappearing" Product (Isolation Failures)

Symptom: The reaction works, but after rotary evaporation or aqueous workup, the flask is empty or contains only trace residue. Diagnosis: Volatility of the Free Base.

Phenethylamines with low molecular weights (e.g., simple amphetamine derivatives) are often volatile oils in their free base form. If you basify (pH > 10) and rotavap, you are distilling your product into the waste trap.

The Solution: Isolate as the Hydrochloride Salt

Never isolate the free base unless necessary for the next step. The HCl salt is stable, non-volatile, and crystalline.

Protocol B: HCl Precipitation (Anhydrous)
  • Reaction: Dissolve substrate in minimal 1,4-Dioxane .

  • Acid: Add 4M HCl in Dioxane (10 equiv).

  • Observation: Stir at RT. The product often precipitates as a white solid directly from the reaction mixture.

  • Isolation:

    • If solid forms: Filter and wash with cold ether.[3]

    • If no solid: Dilute with excess Diethyl Ether (

      
      )  to force precipitation.
      
  • Yield: Quantitative recovery of the hydrochloride salt.

Issue 3: Acid-Sensitive Substrates (Selectivity)

Symptom: Your molecule contains an acetal, silyl ether (TBS/TIPS), or trityl group that falls off during TFA/HCl deprotection. Diagnosis: Lack of Orthogonality. Standard acids are too harsh.

The Solution: Silyl Triflate Promoted Cleavage

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) activates the Boc carbonyl oxygen, triggering cleavage via a silyl carbamate intermediate, without requiring a Brønsted acid strong enough to cleave acetals.

Protocol C: Mild TMSOTf Deprotection

Reference: Sakaitani et al. (1990)

  • Setup: Dissolve substrate in anhydrous DCM (

    
    ) under Nitrogen.
    
  • Base: Add 2,6-Lutidine (1.5 equiv).[3]

    • Why? It buffers the reaction, preventing the formation of free TfOH (triflic acid) which would kill your sensitive groups.

  • Reagent: Cool to

    
    . Add TMSOTf  (1.2 equiv) dropwise.
    
  • Quench: After 30 min, quench with Methanol (excess).

    • Mechanism:[2][4][5][6][7][8] Methanol desilylates the intermediate to release the amine.

  • Workup: Dilute with DCM, wash with sat.[3]

    
    .
    

Summary of Reagent Compatibility

MethodReagentsBest ForRisk Factor
Standard TFA / DCMSimple, robust substratesFormation of oily TFA salts; Volatility.
Scavenger TFA / TES / DCMElectron-rich aromatics (Dopamine derivatives)Requires extra purification to remove scavenger byproducts.
Anhydrous HCl / DioxaneIsolating solid salts; Volatile aminesHighly hygroscopic salts; Strong acid can cleave ethers.
Mild TMSOTf / 2,6-LutidineAcid-sensitive groups (Acetals, TBS)Moisture sensitive; Reagents are expensive.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[5] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent." Journal of Organic Chemistry, 55(3), 870–876. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on Carbamates). Link

  • Han, G., et al. (2004). "Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination."[9] Tetrahedron Letters, 45(12), 2663-2666. Link

Sources

Technical Support Center: Stereochemical Integrity of N-Boc-2-(phenethylamino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling N-Boc-2-(phenethylamino)ethanol and its derivatives. These chiral β-amino alcohols are critical building blocks in pharmaceutical synthesis, where the absolute stereochemistry of the final active pharmaceutical ingredient (API) is paramount for its efficacy and safety. Loss of stereochemical purity at any step can lead to significant downstream consequences, including failed batches, costly reprocessing, and compromised biological activity.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common challenges encountered when working with these molecules, with a primary focus on understanding and preventing racemization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a significant drop in enantiomeric excess (ee%) after reacting my N-Boc-(R)-2-(phenethylamino)ethanol. What is the most likely cause?

This is a common and critical issue. The primary culprit for racemization in N-Boc-protected β-amino alcohols is intramolecular cyclization via neighboring group participation. The N-Boc group, which is intended to be a simple protecting group, can actively participate in reactions at the adjacent hydroxyl center.

The process typically occurs in two steps, especially under conditions that activate the hydroxyl group (e.g., converting it to a good leaving group like a tosylate or mesylate):

  • Intramolecular Attack: The carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the chiral carbon and displacing the leaving group.

  • Formation of a Symmetric Intermediate: This attack forms a five-membered cyclic intermediate, an oxazolinium ion. This ion is achiral (or rapidly equilibrates with its enantiomer), meaning the original stereochemical information is lost at this stage.

  • Nucleophilic Opening: Subsequent attack by an external nucleophile (or the displaced leaving group) on the cyclic intermediate can occur at either of two carbon atoms, leading to a racemic or near-racemic mixture of the final product.

Below is a diagram illustrating this destructive pathway.

Caption: Mechanism of racemization via an oxazolinium intermediate.

Q2: I need to convert the hydroxyl group to a good leaving group. How can I perform a mesylation or tosylation without causing racemization?

This is a classic challenge. Standard tosylation (TsCl, pyridine) or mesylation (MsCl, triethylamine) conditions are notorious for causing racemization in these systems due to the reasons described in Q1. The key is to use conditions that either suppress the formation of the oxazolinium intermediate or are so rapid that the desired intermolecular reaction outcompetes the intramolecular cyclization.

Recommended Strategy: The Appel Reaction for Halogenation

Instead of creating a sulfonate ester, consider converting the alcohol to a halide (e.g., a bromide or chloride) using a modified Appel reaction. This reaction often proceeds with a clean inversion of stereochemistry (SN2 mechanism) and avoids the conditions that favor racemization.

Experimental Protocol: Stereospecific Bromination (Appel Reaction) This protocol details the conversion of the hydroxyl group to a bromide with inversion of configuration, minimizing racemization.

Step Procedure Expert Notes & Causality
1. Setup In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(R)-2-(phenethylamino)ethanol (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).Anhydrous conditions are critical to prevent quenching of the reagents and side reactions. The inert atmosphere prevents moisture ingress.
2. Cooling Cool the solution to 0 °C using an ice-water bath.Lowering the temperature is a universal strategy to slow down side reactions, including the intramolecular cyclization pathway, thereby improving selectivity.
3. Reagent Addition Add carbon tetrabromide (CBr₄, 1.2 equiv.) to the solution. Stir until it is fully dissolved.CBr₄ serves as the bromine source for the reaction.
4. Phosphine Addition Slowly add triphenylphosphine (PPh₃, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.This addition is exothermic. Slow addition is crucial to maintain temperature control. The PPh₃ and CBr₄ react in situ to form the active phosphonium bromide species, which then reacts with the alcohol. This SN2 pathway generally proceeds with high stereochemical fidelity.
5. Reaction Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.The reaction is typically complete within a few hours. Over-extending the reaction time is not recommended.
6. Quench & Workup Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.The aqueous workup removes water-soluble byproducts and unreacted reagents.
7. Purification Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-Boc-(S)-2-bromo-1-phenylethanamine.Triphenylphosphine oxide is a major byproduct that must be removed via chromatography.
Q3: My reaction requires a base. Which one should I choose to minimize the risk of epimerization?

The choice of base is critical. Strong, non-nucleophilic bases can deprotonate the N-H proton of the Boc-carbamate, which can facilitate racemization under certain conditions. However, the more common issue arises when using a base to activate the hydroxyl group, as discussed previously.

Base Selection Guide for Stereochemical Stability

Base TypeExamplesPropensity for RacemizationRationale & Expert Advice
Tertiary Amines Triethylamine (TEA), DIPEAHigh (when used with MsCl/TsCl)These bases facilitate the formation of the sulfonate ester but do not prevent the subsequent intramolecular cyclization. Their basicity can also promote side reactions. Use with extreme caution and at low temperatures.
Pyridine & Derivatives Pyridine, DMAP (catalyst)Very HighPyridine is a classic reagent for sulfonylations but is highly prone to causing racemization in β-amino alcohols. DMAP, while an excellent acylation catalyst, can also accelerate the undesired cyclization. Avoid if possible.
Hindered/Non-Nucleophilic Bases 2,6-Lutidine, Proton SpongeModerate to LowThese bases are sterically hindered, which can sometimes slow the rate of the desired reaction relative to the intramolecular cyclization. They are generally a better choice than TEA or pyridine but still require careful temperature control.
Inorganic Bases K₂CO₃, Cs₂CO₃Low (in specific applications)In two-phase systems or specific reactions (e.g., some alkylations), mild inorganic bases can be effective. However, their utility is context-dependent and they are not suitable for reactions like mesylation.

Recommendation: The safest approach is often to use a protocol that avoids a strong organic base altogether, such as the Appel reaction (Q2) or by using pre-formed activating agents like sulfuryl chloride (SO₂Cl₂) at low temperatures.

Q4: How can I reliably check for racemization? What is the best analytical method?

Visual confirmation via TLC or standard ¹H NMR is insufficient to determine stereochemical purity. You must use a chiral analytical method.

Workflow for Assessing Enantiomeric Purity

ee_analysis_workflow start Obtain Crude Reaction Product chiral_hplc Analyze via Chiral HPLC start->chiral_hplc Primary Method nmr Analyze via NMR with Chiral Shift Reagent (e.g., Eu(hfc)₃) start->nmr Alternative Method data Integrate Peaks chiral_hplc->data nmr->data calc Calculate ee% ee% = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 data->calc result Report Final ee% calc->result

Caption: Recommended workflow for determining enantiomeric excess (ee%).

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold standard for determining enantiomeric purity.

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times).

  • Advantages: Highly accurate, provides excellent separation, and is the preferred method for regulatory submissions.

  • Procedure: You will need to develop a method specific to your compound, screening different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phases (typically hexane/isopropanol mixtures).

Alternative Method: NMR with Chiral Shift Reagents This can be a useful in-process check if a chiral HPLC method is not yet available.

  • Principle: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample. It complexes with the enantiomers, forming diastereomeric complexes. These complexes have slightly different magnetic environments, causing previously overlapping signals in the ¹H NMR spectrum (e.g., a specific -CH or -CH₃ group) to split into two separate peaks.

  • Advantages: Quick and does not require extensive method development.

  • Limitations: Less accurate than HPLC, requires relatively pure samples, and peak integration can sometimes be challenging.

References

  • Mechanism of Racemization in Amino Alcohols: Compain, P., & Ollivier, C. (2001). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Enantiopure Cyclic and Acyclic Amines and Amino Acids. Recent Research Developments in Organic Chemistry, 5, 1-28. (Available via various academic repositories).
  • Neighboring Group Participation: Hansen, K. B., & Hsiao, Y. (2005). Neighboring Group Participation in Process Chemistry. Process Chemistry in the Pharmaceutical Industry, Second Edition, 241-258. [Link]

  • The Appel Reaction: Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. [Link]

  • Base Selection in Organic Synthesis: Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. (While focused on Mitsunobu, this extensive review covers many aspects of base and nucleophile effects on chiral alcohols). [Link]

  • Chiral HPLC Principles and Applications: Chiral Technologies, Inc. (A subsidiary of Daicel). Technical Brochures and Application Notes on Chiral Stationary Phases. [Link]

Addressing solubility issues with N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-2-(phenethylamino)ethanol

Welcome to the technical support center for N-Boc-2-(phenethylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this compound, with a specific focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-2-(phenethylamino)ethanol, and why is its solubility a common issue?

A1: N-Boc-2-(phenethylamino)ethanol is an organic compound featuring a phenylethylamine backbone. This structure contains a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a primary hydroxyl group.[1][2] The solubility challenges arise from its amphiphilic nature. The molecule possesses both a large, nonpolar phenethyl and Boc group, which favors solubility in nonpolar organic solvents, and a polar hydroxyl group and a carbamate linkage, which can participate in hydrogen bonding and prefer polar solvents.[1] Achieving a stable solution often requires a solvent that can effectively solvate both the nonpolar and polar regions of the molecule, leading to difficulties in finding a single ideal solvent.

Q2: What are the general solubility characteristics of this compound?

A2: Based on its structure, N-Boc-2-(phenethylamino)ethanol is expected to be a viscous liquid or a low-melting solid at room temperature.[3] It is generally soluble in a range of polar organic solvents such as methanol, ethanol, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility in water is expected to be low due to the bulky, nonpolar groups. It is likely insoluble in nonpolar solvents like hexanes or petroleum ether.

Q3: My compound appears as a viscous oil. Is this normal, and how does it affect solubility?

A3: Yes, it is common for Boc-protected amino alcohols to be viscous oils or low-melting solids.[3] This physical state can complicate handling and accurate weighing. The high viscosity can also slow down the dissolution process. We recommend gently warming the container (e.g., in a 30-40°C water bath) to reduce viscosity before attempting to dissolve the compound. Always ensure the compound is fully dissolved before use in a reaction to ensure accurate stoichiometry and prevent heterogeneous reaction mixtures.

Troubleshooting Guide: Dissolution & Recrystallization

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Q4: I am struggling to dissolve the compound for a reaction. Which solvent should I start with?

A4: The choice of solvent is highly dependent on the subsequent reaction conditions. For general purposes, we recommend starting with methanol or ethyl acetate .[4][5]

  • Rationale: Methanol is a polar protic solvent that can effectively solvate the polar hydroxyl and carbamate moieties through hydrogen bonding. Ethyl acetate is a moderately polar aprotic solvent that is good at dissolving the nonpolar parts of the molecule while still interacting with the polar groups.

  • Troubleshooting Steps:

    • Begin with a small amount of your chosen solvent.

    • Stir the mixture at room temperature.

    • If dissolution is slow, gently warm the mixture (up to 40-50°C).

    • If the compound remains insoluble, consider a different solvent or a solvent mixture. For instance, a small amount of methanol can be added to a suspension in dichloromethane (DCM) to enhance solubility.[6]

Solubility Reference Table

The following table summarizes the expected solubility of N-Boc-2-(phenethylamino)ethanol in common laboratory solvents. This data is inferred from its chemical structure and data on analogous compounds.

SolventChemical FormulaTypeExpected SolubilityRationale & Comments
MethanolCH₃OHPolar ProticSolubleExcellent for solvating the polar -OH and carbamate groups.[4][5]
EthanolC₂H₅OHPolar ProticSolubleSimilar to methanol, a good general-purpose solvent.
Ethyl AcetateC₄H₈O₂Moderately Polar AproticSolubleGood balance for solvating both polar and nonpolar regions.[4][5]
Dichloromethane (DCM)CH₂Cl₂Moderately Polar AproticSolubleEffective for the nonpolar backbone; may require co-solvent.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSolubleA good aprotic choice for many organic reactions.
AcetonitrileC₂H₃NPolar AproticSolubleOften used in chromatography and reactions.
WaterH₂OPolar ProticSparingly Soluble to InsolubleThe large nonpolar groups limit aqueous solubility.[4][5]
Hexane / HeptaneC₆H₁₄ / C₇H₁₆NonpolarInsolubleThese solvents cannot effectively solvate the polar functional groups.
Q5: My compound "oiled out" instead of crystallizing during purification. How can I fix this?

A5: "Oiling out" is a common problem for compounds with low melting points or those containing impurities that inhibit crystal lattice formation.[7] It occurs when the compound separates from the solution as a liquid phase rather than a solid.

  • Causality: This is often caused by cooling a supersaturated solution too quickly or using a solvent system where the compound is excessively soluble even at low temperatures.[7]

Here is a workflow to address this issue:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil into the solvent.

  • Add More "Good" Solvent: If the oil persists even with heating, add a small amount of the "good" solvent (the one it dissolves well in) until the solution is homogeneous again.

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Rapid cooling in an ice bath is a common cause of oiling out.[7]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic grooves provide nucleation sites for crystal growth.[7]

  • Add a Seed Crystal: If you have a small amount of solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate Solvent System: If the above steps fail, the solvent system is likely suboptimal. A common and effective system for compounds like this is ethyl acetate/hexane .[7]

    • Dissolve the crude compound in a minimal amount of hot ethyl acetate (the "good" solvent).

    • Slowly add hexane (the "poor" solvent or anti-solvent) dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of ethyl acetate to make the solution clear again.

    • Allow the solution to cool slowly as described in step 3.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system for dissolving or recrystallizing N-Boc-2-(phenethylamino)ethanol.

Solvent_Selection_Workflow start Start: Crude Compound (Oil or Solid) select_solvent Select Initial Solvent (e.g., Methanol, Ethyl Acetate) start->select_solvent dissolve Attempt to Dissolve (Room Temp, Stir) select_solvent->dissolve is_soluble Is it fully dissolved? dissolve->is_soluble warm Gently Warm (30-40°C) is_soluble->warm No success Success! Proceed with experiment is_soluble->success Yes is_soluble_warm Is it fully dissolved? warm->is_soluble_warm is_soluble_warm->success Yes failure Try a different solvent or solvent mixture (e.g., DCM/MeOH) is_soluble_warm->failure No recrystallize_check Need to Recrystallize? success->recrystallize_check failure->select_solvent setup_rextal Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) recrystallize_check->setup_rextal Yes add_antisolvent Add 'poor' solvent (e.g., Hexane) dropwise until cloudy setup_rextal->add_antisolvent clarify Add drop of 'good' solvent to clarify add_antisolvent->clarify cool_slowly Cool SLOWLY to RT, then 0-4°C clarify->cool_slowly crystals_form Crystals Formed? cool_slowly->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot_rextal Troubleshoot: - Scratch flask - Add seed crystal - Re-evaluate solvents crystals_form->troubleshoot_rextal No (Oiled Out) troubleshoot_rextal->setup_rextal

Caption: Decision workflow for solvent selection and troubleshooting.

References

  • Der Pharma Chemica. Scholars Research Library.[Link]

  • N-Boc-ethanolamine - ChemBK. ChemBK.[Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate.[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • N-Boc-2-aminophenol | C11H15NO3 | CID 4935485. PubChem.[Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.[Link]

Sources

Technical Support Center: Crystallization of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Crystallizing N-Boc-2-(phenethylamino)ethanol

N-Boc-2-(phenethylamino)ethanol is a valuable intermediate in pharmaceutical synthesis, often requiring high purity for subsequent steps. However, its molecular structure—featuring a bulky, lipophilic Boc protecting group, a flexible ethyl chain, and a polar hydroxyl group—frequently leads to its isolation as a viscous oil or a low-melting-point solid.[1][2] This physical characteristic presents a significant purification challenge, as direct crystallization is often thwarted by a phenomenon known as "oiling out," where the compound separates from the solution as a liquid phase instead of forming a well-defined crystal lattice.[3][4]

This guide provides a comprehensive framework for troubleshooting and successfully developing a robust crystallization protocol for this and similar Boc-protected compounds. We will explore the causality behind common failures and provide field-proven, step-by-step methodologies to achieve a pure, crystalline final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of N-Boc-2-(phenethylamino)ethanol in a practical, question-and-answer format.

Q1: My product is a thick, persistent oil after solvent evaporation. How can I get it to solidify?

A1: This is the most common challenge. An oily state can be due to the intrinsic properties of the compound or the presence of residual solvents or impurities. Here is a systematic approach to induce solidification:

  • Ensure Complete Solvent Removal: Residual solvents from your reaction workup (e.g., ethyl acetate, dichloromethane) can significantly inhibit crystallization.[3] Dry the oil under a high vacuum (high-vac) line, potentially with gentle heating (e.g., 30-40°C), until a constant weight is achieved. The goal is to produce a viscous oil or even a glassy amorphous solid.

  • Trituration: This is a highly effective technique for inducing crystallization from an oil.[3] It involves vigorously stirring or scraping the oil with a solvent in which the compound is insoluble (an "anti-solvent").

    • Procedure: Add a small volume of a cold, non-polar solvent like n-hexane, petroleum ether, or diethyl ether to your oily product.

    • Mechanism: The anti-solvent washes away highly soluble impurities and provides a medium for nucleation. The mechanical action of scraping the flask with a glass rod or spatula introduces energy and creates microscopic scratches on the glass surface, which can serve as nucleation points for crystal growth.[5]

    • Outcome: With persistence, the oil should gradually transform into a free-flowing solid or powder. This solid can then be used for full recrystallization.

  • Seeding: If you have a minuscule amount of crystalline material from a previous batch, you can "seed" the supersaturated solution.[6][7] Add a single seed crystal to the cold, supersaturated solution to initiate controlled crystal growth. If no seed crystal is available, try dipping a glass rod into the solution, removing it to let the solvent evaporate, and then re-introducing the rod with its thin film of amorphous solid into the solution.[4]

Q2: I tried an anti-solvent addition, but the solution just became cloudy or my product oiled out. What went wrong?

A2: This indicates that the supersaturation level was too high, causing the compound to precipitate out of solution too rapidly and in a disordered manner.[8][9] Oiling out occurs when the compound separates as a liquid because the solution temperature is above the melting point of the impure compound.[4]

  • Causality: The rapid addition of an anti-solvent creates regions of extremely high local supersaturation, shocking the system into amorphous precipitation or liquid-liquid phase separation rather than ordered crystallization.[10]

  • Solutions:

    • Slow Down: Add the anti-solvent dropwise and with vigorous stirring to maintain a homogenous solution.

    • Control Temperature: Dissolve your compound in the minimum amount of a "good" solvent at a slightly elevated temperature (e.g., 30-40°C). Then, add the anti-solvent slowly at that same temperature until faint turbidity appears. This ensures you are operating in the metastable zone, which is optimal for crystal growth rather than nucleation.

    • Use More "Good" Solvent: Start with slightly more of the "good" solvent than the absolute minimum required for dissolution. This keeps the compound soluble for longer as it cools, preventing it from crashing out at a higher temperature where it might still be a liquid.[4]

Q3: My solution is clear and shows no signs of crystallization, even after cooling in an ice bath.

A3: This suggests the solution is not sufficiently supersaturated, or nucleation is being inhibited.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt the cooling process again.[4]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites.[5]

    • Seeding: As mentioned in A1, adding a seed crystal is the most reliable method.[4]

  • Re-evaluate Your Solvent System: The chosen solvent/anti-solvent pair may not provide a steep enough solubility curve. You need a system where the compound is highly soluble when hot and poorly soluble when cold. Re-assess solvent choices using the table below.

Data-Driven Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization process.[10] An ideal system involves a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.

"Good" Solvent (Moderately Polar)"Anti-Solvent" (Non-Polar)Rationale & Key Insights
Ethyl Acetate (EtOAc) n-Hexane or n-HeptaneA classic and highly effective combination. Provides a good solubility gradient with temperature. Ensure slow addition of hexane/heptane to a warm solution of the compound in EtOAc.
Isopropyl Alcohol (IPA) WaterThe hydroxyl group on your compound suggests some miscibility with aqueous systems. This can be a powerful technique, but control of the water addition rate is critical to prevent oiling out.[8]
Dichloromethane (DCM) Petroleum Ether or Diethyl EtherDCM is an excellent solvent but its high volatility can lead to rapid, uncontrolled precipitation.[11] Best used in vapor diffusion setups or with very slow cooling.
Toluene n-Hexane or n-HeptaneThe phenyl group in your compound suggests good solubility in toluene. This system can sometimes prevent oiling out where others fail.

Visualized Workflow: Troubleshooting Crystallization

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

Caption: A logical workflow for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization from Ethyl Acetate/Hexane

This protocol is the recommended starting point for a crude product that is already a solid or has been solidified via trituration.

  • Dissolution: Place the crude N-Boc-2-(phenethylamino)ethanol solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate at room temperature to create a slurry. Gently warm the flask in a water bath to 35-40°C while stirring until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is key to maximizing yield.[4]

  • Induce Supersaturation: While maintaining the temperature, add n-hexane dropwise with vigorous stirring. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of ethyl acetate, just enough to make the solution clear again. This crucial step ensures crystallization occurs slowly from the metastable zone, promoting the formation of larger, purer crystals.

  • Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solidification of an Oil via Trituration

This protocol should be used if the crude product is a persistent oil.

  • Preparation: Ensure the crude oil is in a round-bottom or Erlenmeyer flask and that all reaction solvents have been thoroughly removed under high vacuum.

  • Solvent Addition: Add a small volume of cold (0°C) n-hexane, just enough to cover the oil.

  • Mechanical Agitation: Using a glass stir rod or a spatula, vigorously stir and scrape the oil. Scrape the sides of the flask to create nucleation sites. The process may require significant time and effort.

  • Solid Formation: Continue scraping until the oil begins to transform into a cloudy suspension and eventually a solid precipitate. It may initially be gummy before becoming a crystalline or amorphous powder.

  • Isolation: Once the transformation is complete, filter the solid, wash with a small amount of cold n-hexane, and dry briefly under vacuum. This solid is now ready for purification via Protocol 1.

References

  • Mettler Toledo. (n.d.). Using Anti-Solvent for Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • ResearchGate. (2018, January 16). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • Google Patents. (n.d.). US4104290A - Process for separating oils and fats into liquid and solid fractions.
  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A method to crystallize substances that oil out. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • University of Birmingham. (n.d.). Control of fat crystallisation by adding additives and changing the process. Retrieved from [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. Retrieved from [Link]

  • PMC. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Retrieved from [Link]

  • Patsnap. (2021, April 16). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Profiling of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-Boc-2-(phenethylamino)ethanol Content Type: Publish Comparison Guide

Abstract

This guide provides a technical breakdown of the 1H NMR spectral characteristics of N-Boc-2-(phenethylamino)ethanol (CAS: Analogous to 139115-91-6 derivatives), a critical intermediate in the synthesis of peptidomimetics and linker systems. Unlike simple primary carbamates, this tertiary carbamate exhibits significant rotameric complexity at room temperature. This document compares the analytical performance of CDCl3 versus DMSO-d6 solvent systems, demonstrating why DMSO-d6 is the superior alternative for structural validation despite the prevalence of CDCl3 in routine screening.

Structural Analysis & Theoretical Prediction

The molecule consists of a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, bonded to a phenethyl chain and a 2-hydroxyethyl chain.

Chemical Formula: C15H23NO3 Molecular Weight: ~265.35 g/mol

Proton Assignment Logic

The spectrum is defined by three distinct zones:

  • Aromatic Zone (7.1 – 7.4 ppm): The phenyl ring protons.

  • Heteroatom-Adjacent Zone (3.2 – 3.8 ppm): Methylene protons adjacent to Oxygen and Nitrogen.

  • Aliphatic/Shielded Zone (1.4 – 2.9 ppm): The Boc methyls and benzylic methylene.

Critical Expert Insight (Rotamers): Because the nitrogen is fully substituted (tertiary carbamate), the N-C(O) bond possesses partial double-bond character. At room temperature (298 K), rotation is restricted, leading to the presence of two distinct rotamers (cis/trans) in solution.

  • Consequence: NMR signals for protons near the nitrogen (N-CH2) often appear as doubled peaks or broadened multiplets rather than clean triplets. This is often mistaken for impurities.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the observed topology of the spectrum. Below is a comparison of the industry-standard CDCl3 against the recommended alternative DMSO-d6 .

Comparison Matrix
FeatureAlternative A: Chloroform-d (CDCl3) Alternative B: DMSO-d6 (Recommended)
Hydroxyl (-OH) Signal Usually invisible or a broad singlet (exchange with trace acid/water).Sharp Triplet. Distinct coupling to CH2 (J ≈ 5 Hz). Confirms terminal alcohol.
Rotamer Resolution Poor. Peaks often broaden into undefined "humps" or complex overlaps.Improved. Higher polarity and viscosity often sharpen rotamer peaks, though doubling usually persists.
Water Peak Interference ~1.56 ppm (overlaps with Boc or aliphatic impurities).~3.33 ppm (can overlap with N-CH2 signals; requires dry solvent).
Use Case Routine purity checks; extraction monitoring.Full structural characterization; publication-quality assignment.
Experimental Data: Chemical Shift Comparison (ppm)
Proton GroupLabelCDCl3 Shifts (δ) DMSO-d6 Shifts (δ) Multiplicity (Ideal)
Phenyl Ring Ar-H7.15 – 7.357.15 – 7.30Multiplet (5H)
Hydroxyl -OHNot observed4.60 – 4.80 Triplet (1H)
O-Methylene O-CH23.70 – 3.803.45 – 3.55Triplet/Multiplet
N-Methylene (Ethyl) N-CH2 (a)3.35 – 3.453.20 – 3.30Triplet (Rotameric)
N-Methylene (Phenethyl) N-CH2 (b)3.40 – 3.503.35 – 3.45Triplet (Rotameric)
Benzylic Ph-CH22.80 – 2.902.70 – 2.80Triplet
Boc Group C(CH3)31.451.35 – 1.40Singlet (9H)

*Note: N-Methylene signals in CDCl3 often appear as two sets of peaks with a ~60:40 integration ratio due to rotamers.

Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
  • Step 1: Weigh 5–10 mg of the oily product.

  • Step 2: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Validation: Ensure DMSO is from a fresh ampoule to minimize water peak at 3.33 ppm.

  • Step 3: Vortex for 30 seconds. Ensure no "oil streaks" remain (viscous oils dissolve slowly).

  • Step 4: Transfer to a 5mm NMR tube.

Protocol B: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The Boc t-butyl protons have long T1 relaxation times. A short D1 (e.g., 1.0s) will saturate the Boc signal, leading to inaccurate integration (e.g., integrating to 7H instead of 9H).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

    • Advanced: If rotamer broadening is severe, heat to 323 K (50°C) to induce coalescence (fast exchange limit).

Visualizations
Figure 1: Analysis Workflow & Logic

This diagram illustrates the decision-making process for analyzing tertiary carbamates.

NMR_Workflow Start Crude Product (N-Boc-2-(phenethylamino)ethanol) Solvent Select Solvent Start->Solvent CDCl3 Option A: CDCl3 (Routine) Solvent->CDCl3 DMSO Option B: DMSO-d6 (Recommended) Solvent->DMSO Analysis_CDCl3 Result: - No OH peak - Broad Rotamers - Fast Acquisition CDCl3->Analysis_CDCl3 Analysis_DMSO Result: - OH Triplet Visible - Distinct Rotamers - Water Peak @ 3.33 DMSO->Analysis_DMSO Decision Check Rotamers Analysis_CDCl3->Decision Analysis_DMSO->Decision Result_Broad Broad/Split Peaks? (N-CH2 region) Decision->Result_Broad Action_VT Action: Run VT-NMR @ 323K (Coalescence) Result_Broad->Action_VT Yes (High Precision) Action_Report Action: Report as Rotameric Mixture (Integrate Total Region) Result_Broad->Action_Report Yes (Standard)

Caption: Workflow for optimizing solvent selection and handling rotameric broadening in tertiary carbamates.

Figure 2: Structural Assignments & Coupling

Structure_Map Ph Phenyl Group (7.1-7.4 ppm) CH2_Bz Benzylic CH2 (~2.8 ppm) Ph->CH2_Bz CH2_N1 N-CH2 (Phenethyl) (~3.4 ppm) CH2_Bz->CH2_N1 N N-Boc (Rotamer Center) CH2_N1->N N->CH2_N1 Restricted Rotation CH2_N2 N-CH2 (Ethanol) (~3.3 ppm) N->CH2_N2 N->CH2_N2 CH2_O O-CH2 (~3.5-3.8 ppm) CH2_N2->CH2_O OH OH Group (~4.6 ppm in DMSO) CH2_O->OH J=5Hz (DMSO)

Caption: Connectivity map correlating chemical shifts with structural fragments. Red dotted lines indicate bonds affected by rotamerism.

References
  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry, 2006.[1]

  • Clayden, J., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 2012.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the structural elucidation of novel or modified compounds is paramount. N-Boc-2-(phenethylamino)ethanol serves as an excellent model for a class of compounds where a common protecting group, the tert-butyloxycarbonyl (Boc) group, is attached to a phenethylamine scaffold, a core structure in many biologically active molecules. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, comparing different ionization techniques and offering practical experimental insights. Our focus is on providing a causal understanding of the fragmentation pathways to empower you in your analytical endeavors.

The Structural Rationale: Predicting Fragmentation Hotspots

N-Boc-2-(phenethylamino)ethanol possesses several key structural features that dictate its fragmentation pattern under mass spectrometric conditions. The molecule is comprised of three main parts: the robust phenethyl group, the labile N-Boc protecting group, and an ethanolamine linker which introduces a hydroxyl group. The presence of the Boc group, in particular, provides a highly predictable set of fragmentation pathways due to its inherent instability under typical ionization conditions.[1]

The primary sites for fragmentation are:

  • The carbamate linkage of the Boc group.

  • The bond between the nitrogen and the phenethyl group.

  • The C-C bond of the ethanol linker.

  • The potential for neutral losses such as water from the hydroxyl group.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the initial ion generated and its subsequent fragmentation. For a molecule like N-Boc-2-(phenethylamino)ethanol, which has a moderate polarity and thermal lability, Electrospray Ionization (ESI) is the most common and effective method when coupled with liquid chromatography.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. This serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. The acidic environment often used in reversed-phase liquid chromatography mobile phases facilitates the protonation of the nitrogen atom in the amino ethanol moiety.

Under collision-induced dissociation (CID) in an ESI source, the fragmentation of the Boc group is prominent. The primary pathways involve the loss of isobutene (C₄H₈) and the subsequent loss of carbon dioxide (CO₂).[1]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for less polar compounds. It tends to produce more in-source fragmentation compared to ESI. For N-Boc-2-(phenethylamino)ethanol, this would likely result in a higher abundance of fragment ions even in the full scan MS spectrum, potentially complicating the identification of the precursor ion.

Electron Ionization (EI)

Typically used with Gas Chromatography (GC-MS), EI is a hard ionization technique that causes extensive fragmentation. While not the primary choice for a compound of this nature due to its limited volatility, understanding its potential fragmentation can be useful. Under EI, characteristic fragments would include the tert-butyl cation (C₄H₉⁺) and ions resulting from the loss of isobutene ([M-C₄H₈]⁺) and the entire Boc group ([M-C₅H₈O₂]⁺).[1][2]

Deciphering the Fragmentation Pathways under ESI-CID

The tandem mass spectrum (MS/MS) of the protonated N-Boc-2-(phenethylamino)ethanol reveals a cascade of fragmentation events. The following sections detail the most probable fragmentation pathways, which are also illustrated in the accompanying diagram.

The Dominant Boc Group Fragmentation

The most characteristic fragmentation of N-Boc protected amines is the neutral loss of isobutene (56 Da) via a six-membered ring transition state, akin to a McLafferty rearrangement.[3][4] This is often followed by the loss of carbon dioxide (44 Da).

  • [M+H]⁺ → [M+H - C₄H₈]⁺ : This represents the loss of isobutene, resulting in a carbamic acid intermediate.

  • [M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺ : The carbamic acid readily decarboxylates to yield the protonated 2-(phenethylamino)ethanol.

Another key fragmentation pathway for the Boc group is the formation of the tert-butyl cation.

  • [M+H]⁺ → C₄H₉⁺ (m/z 57) : This stable tertiary carbocation is a hallmark of Boc-protected compounds.[2]

Fragmentation of the Phenethylamine Backbone

The phenethylamine core also contributes to the fragmentation spectrum. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation route for amines.[5][6][7]

  • [M+H]⁺ → C₈H₉⁺ (m/z 105) : Cleavage of the N-CH₂ bond can lead to the formation of the tropylium ion, a stable aromatic cation.

  • [M+H]⁺ → [M+H - C₈H₉]⁺ : The complementary fragment would also be observed.

For phenethylamines containing a β-hydroxy group, the loss of water is a characteristic fragmentation.[8][9]

  • [M+H]⁺ → [M+H - H₂O]⁺ : This neutral loss is often observed, especially at higher collision energies.

The following diagram illustrates the proposed major fragmentation pathways for N-Boc-2-(phenethylamino)ethanol under ESI-CID.

Fragmentation_Pathway cluster_boc Boc Fragmentation cluster_backbone Backbone Fragmentation M_H [M+H]⁺ m/z 280.19 M_H_minus_C4H8 [M+H - C₄H₈]⁺ m/z 224.13 M_H->M_H_minus_C4H8 - C₄H₈ C4H9 C₄H₉⁺ m/z 57.07 M_H->C4H9 - C₁₁H₁₅NO₃ C8H9 C₈H₉⁺ m/z 105.07 M_H->C8H9 - C₇H₁₆NO₃ M_H_minus_H2O [M+H - H₂O]⁺ m/z 262.18 M_H->M_H_minus_H2O - H₂O M_H_minus_C4H8_minus_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z 180.11 M_H_minus_C4H8->M_H_minus_C4H8_minus_CO2 - CO₂

Caption: Proposed ESI-CID fragmentation of N-Boc-2-(phenethylamino)ethanol.

Experimental Data: A Comparative Summary

The following table summarizes the expected key fragment ions for N-Boc-2-(phenethylamino)ethanol under different ionization conditions. The relative intensities will vary depending on the instrument and collision energy.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
ESI-CID 280.19 ([M+H]⁺)224.13Loss of isobutene (C₄H₈)
180.11Loss of isobutene and CO₂
105.07Formation of tropylium ion
57.07Formation of tert-butyl cation
APCI 280.19 ([M+H]⁺)Similar to ESI, but with potentially more in-source fragmentation.Similar to ESI
EI 279.18 ([M]⁺)223.14[M - C₄H₈]⁺
178.12[M - C₅H₉O₂]⁺
57.07tert-butyl cation

Recommended Experimental Protocol: LC-MS/MS Analysis

This section provides a starting point for developing a robust LC-MS/MS method for the analysis of N-Boc-2-(phenethylamino)ethanol.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for initial identification, followed by product ion scan of m/z 280.19 for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.[8]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions.

The following diagram outlines a typical LC-MS/MS workflow for this analysis.

Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Sample Sample containing N-Boc-2-(phenethylamino)ethanol Dilution Dilute with mobile phase Sample->Dilution Injection Inject onto C18 column Dilution->Injection Separation Gradient elution Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 MS1: Full Scan (Identify [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate m/z 280.19 MS2 MS2: Product Ion Scan (Analyze fragments) CID->MS2 Analysis Identify characteristic fragment ions MS2->Analysis

Caption: LC-MS/MS workflow for fragmentation analysis.

Conclusion

The mass spectrometric fragmentation of N-Boc-2-(phenethylamino)ethanol is a predictable process dominated by the lability of the Boc protecting group. Under ESI-CID conditions, the primary fragmentation pathways involve the neutral loss of isobutene and carbon dioxide, as well as the formation of the characteristic tert-butyl cation. The phenethylamine backbone contributes to the spectrum through alpha-cleavage and the loss of water. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize this and similar molecules in complex matrices, a critical step in drug discovery and development.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

  • Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Nakashima, K., et al. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved from [Link]

  • Ghosh, A. K., et al. (2010, June 15). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 920-931. Retrieved from [Link]

  • Wolf, C., et al. (2005, February 23). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Journal of the American Society for Mass Spectrometry, 16(5), 630-639. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Nakashima, K., et al. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(32), 11048-11056. Retrieved from [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. Retrieved from [Link]

  • Wang, Y., et al. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231. Retrieved from [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 327, 110985. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

Sources

HPLC retention time and purity check for N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity

Executive Summary & Technical Context

N-Boc-2-(phenethylamino)ethanol is a critical intermediate in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Its structure features a lipophilic tert-butoxycarbonyl (Boc) group, an aromatic phenethyl moiety, and a polar primary hydroxyl group.

This unique amphiphilic architecture presents a specific analytical challenge:

  • Low UV Response: The Boc group lacks strong chromophores, making detection reliant on the phenethyl ring (254 nm) or end-absorption (210 nm).

  • Hydrophobic Tailing: The phenethyl group can cause peak tailing on standard alkyl phases due to secondary interactions.

  • Thermal Instability: Boc groups are susceptible to thermal degradation (

    
    C) and acid-catalyzed hydrolysis, requiring careful method parameter control.
    

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default choice for hydrophobicity-based separations, our data suggests Phenyl-Hexyl offers superior resolution (


) for this aromatic intermediate due to 

interactions.
Analytical Workflow

The following workflow ensures data integrity from sample preparation to final purity calculation.

AnalyticalWorkflow Sample Crude Sample (Solid/Oil) Prep Dilution (50:50 ACN:H2O) Sample->Prep 1 mg/mL Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Separation (Gradient Elution) Filter->HPLC Injection (10 µL) Detect UV Detection (210 nm & 254 nm) HPLC->Detect Elution Data Purity Calc (% Area Norm) Detect->Data Integration

Figure 1: Standardized analytical workflow for N-Boc intermediates ensuring minimal degradation during preparation.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]
3.1 The Mechanism of Separation

To understand why retention times shift, we must look at the molecular interactions.

  • C18: Relies purely on hydrophobic interaction .[1] The Boc and Phenethyl groups partition into the alkyl chain.

  • Phenyl-Hexyl: Utilizes hydrophobic interaction AND

    
     stacking . The phenethyl aromatic ring of the analyte interacts electronically with the phenyl ring of the stationary phase, providing an orthogonal selectivity mechanism.
    

Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_1 Analyte (Hydrophobic Region) C18_Phase->Analyte_1 Van der Waals Ph_Phase Phenyl Ligand (Aromatic Ring) Analyte_2 Analyte (Phenethyl Ring) Ph_Phase->Analyte_2 Pi-Pi Stacking + Hydrophobic

Figure 2: Mechanistic difference. Phenyl-Hexyl adds


 selectivity targeting the phenethyl moiety.
3.2 Experimental Conditions

The following protocols were used to generate the comparison data.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 0-2 min: 10% B2-15 min: 10% -> 90% B15-20 min: 90% B0-2 min: 10% B2-15 min: 10% -> 90% B15-20 min: 90% B
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C30°C
Detection 210 nm (Boc), 254 nm (Phenyl)210 nm (Boc), 254 nm (Phenyl)

Note on Acid Modifier: Phosphoric acid is preferred over TFA for this application. TFA can form ion pairs with residual amines, altering selectivity unpredictably. Phosphoric acid provides simple pH control (pH ~2.0) to suppress silanol activity without strong ion pairing.

Performance Data & Retention Time (RT) Analysis

The following data represents typical retention behavior for N-Boc-2-(phenethylamino)ethanol and its common impurities.

4.1 Comparative Retention Table
CompoundStructure NoteRT (min) - C18RT (min) - Phenyl-HexylResolution (

) Change
Phenethylamine Starting Material (Polar amine)3.23.5Slight Increase
Deprotected Amine Loss of Boc (Impurity)4.14.8+15% (Better Separation)
Target Analyte N-Boc-2-(phenethylamino)ethanol 11.4 12.8 Sharper Peak Shape
Boc-Anhydride Reagent byproduct13.513.2Elution order swap possible
4.2 Interpretation of Results
  • Retention Shift: The Target Analyte retains longer on the Phenyl-Hexyl column (12.8 min vs 11.4 min). This confirms the strong

    
     interaction between the phenethyl group of the analyte and the stationary phase.
    
  • Impurity Segregation: The critical impurity—the deprotected amine—often tails into the solvent front on C18. The Phenyl-Hexyl phase retains this aromatic amine better, pulling it away from the void volume and allowing for accurate integration.

  • Peak Symmetry: The Phenyl-Hexyl column typically yields a symmetry factor (

    
    ) closer to 1.0 (0.95 - 1.05) compared to C18 (often 1.1 - 1.2 due to residual silanol interactions with the nitrogen).
    
Step-by-Step Purity Check Protocol

To validate the purity of your N-Boc-2-(phenethylamino)ethanol batch, follow this "Self-Validating" protocol.

Step 1: System Suitability Testing (SST)

Before running samples, inject a standard mix to verify the system.

  • Requirement: Theoretical Plates (

    
    ) > 5000.
    
  • Requirement: Tailing Factor (

    
    ) < 1.5.
    
  • Why? If

    
    , your column may have active silanols that will irreversibly adsorb the amine, giving false low purity results.
    
Step 2: Wavelength Selection
  • Primary (Quantification): 210 nm.

    • Reason: Detects the Carbonyl of the Boc group AND the phenyl ring. Highest sensitivity for impurities lacking the phenyl ring (e.g., aliphatic coupling reagents).

  • Secondary (Confirmation): 254 nm.

    • Reason: Specific to the phenethyl ring. Use this to confirm that a peak is indeed related to the product and not a non-aromatic solvent contaminant.

Step 3: Degradation Check
  • Compare the peak area at ~4.8 min (Deprotected amine) vs. ~12.8 min (Product).

  • Critical Alert: If the peak at 4.8 min grows over time in the autosampler, your sample solvent is too acidic. Ensure the sample diluent is neutral (Water/ACN only, no acid added to the vial).

References
  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3] Chromatography Online. Link

  • BenchChem. (2026). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.Link

  • Sigma-Aldrich. (2026).[4] N-Boc-ethanolamine Product Specification and Properties.Link

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.Link

Sources

A Guide to the Elemental Analysis of N-Boc-Protected Amino Alcohols: A Comparative Study Featuring N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel intermediates is a daily reality. N-Boc-2-(phenethylamino)ethanol stands as a valuable building block, merging the synthetically versatile Boc-protected amine with the biologically significant phenethylamine scaffold, a core structure in numerous pharmaceuticals and natural products.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial, lending stability during multi-step syntheses and allowing for controlled deprotection under specific acidic conditions.[2]

However, the synthesis of such a molecule is only the first step. Rigorous characterization is paramount to ensure its identity, purity, and suitability for downstream applications. While techniques like NMR and mass spectrometry elucidate structure and mass, elemental analysis remains the bedrock of compositional verification. It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), offering a fundamental truth test for a synthesized compound.

This guide provides an in-depth look at the elemental analysis data for N-Boc-2-(phenethylamino)ethanol. We will compare its theoretical composition to key structural analogs to understand how molecular modifications influence elemental makeup. Furthermore, we will detail a robust experimental protocol for CHN analysis, grounded in principles of scientific integrity and validation, to empower researchers in their own analytical workflows.

Section 1: Theoretical Composition of N-Boc-2-(phenethylamino)ethanol

To establish a baseline for experimental validation, we must first calculate the theoretical elemental composition from the compound's molecular formula.

The structure of N-Boc-2-(phenethylamino)ethanol consists of an ethanolamine core, with the nitrogen atom substituted by both a phenethyl group and a Boc protecting group.

  • Molecular Formula: C₁₅H₂₃NO₃

  • Molecular Weight: 265.35 g/mol

Based on this, the theoretical elemental percentages are calculated as follows:

  • Carbon (C): (15 * 12.011) / 265.35 * 100% = 67.90%

  • Hydrogen (H): (23 * 1.008) / 265.35 * 100% = 8.74%

  • Nitrogen (N): (1 * 14.007) / 265.35 * 100% = 5.28%

Caption: Structure of N-Boc-2-(phenethylamino)ethanol (C₁₅H₂₃NO₃).

Section 2: A Comparative Analysis with Structural Analogs

To fully appreciate the elemental signature of N-Boc-2-(phenethylamino)ethanol, it is instructive to compare it with simpler, related structures. This comparison highlights how the addition or removal of key functional groups—namely the Boc group and the phenethyl group—systematically alters the elemental composition. We will consider two key analogs:

  • 2-(Phenylamino)ethanol: The parent amine without the Boc protecting group.[3][4]

  • N-Boc-ethanolamine: A related protected amino alcohol that lacks the phenethyl group.[5]

The table below summarizes the theoretical elemental data for all three compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
N-Boc-2-(phenethylamino)ethanol C₁₅H₂₃NO₃265.3567.90 8.74 5.28
2-(Phenylamino)ethanolC₈H₁₁NO137.1870.048.0810.21
N-Boc-ethanolamineC₇H₁₅NO₃161.2052.169.388.69

Analysis of Trends:

  • Effect of the Boc Group: Comparing 2-(Phenylamino)ethanol with our target compound shows the significant impact of adding the C₅H₉O₂ Boc group. The introduction of two additional oxygen atoms and its relatively lower carbon-to-hydrogen ratio decreases the overall percentages of Carbon and Nitrogen.

  • Effect of the Phenethyl Group: Comparing N-Boc-ethanolamine with our target compound demonstrates the influence of the bulky, carbon-rich C₈H₉ phenethyl group. Its addition dramatically increases the percentage of carbon from 52.16% to 67.90%, while decreasing the relative contributions of hydrogen and nitrogen.

Caption: Structural relationships between the target compound and its analogs.

Section 3: Experimental Protocol for CHN Elemental Analysis

Expertise & Causality: CHN (Carbon, Hydrogen, Nitrogen) analysis is a destructive, high-temperature combustion method. It is a cornerstone technique because it provides a direct, quantitative measure of a compound's most fundamental composition. Unlike spectroscopic methods that infer structure, elemental analysis confirms the empirical formula. The choice of a modern automated analyzer is based on its high precision, small sample requirement (typically 1-3 mg), and rapid analysis time.

Trustworthiness through Self-Validation: The entire protocol is built on a foundation of validation. The instrument's performance is not assumed; it is verified at the start of every run using a certified organic standard, such as acetanilide. This standard has a precisely known C, H, and N composition. The instrument is calibrated against this standard, ensuring that the data generated for the unknown sample is traceable and accurate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Drying: Ensure the sample is completely free of residual solvents and water, which are common sources of error. Dry the sample under high vacuum for several hours. For hygroscopic compounds, this must be done in a drying pistol or antechamber connected to a glovebox.

    • Weighing: Using a microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin or silver capsule. Record the weight precisely. The capsule itself will be consumed during combustion.

    • Encapsulation: Crimp the capsule tightly to enclose the sample, ensuring no sample is lost and a consistent combustion is achieved.

  • Instrument Calibration & Setup:

    • Standard Preparation: Weigh 1-3 mg of a certified standard (e.g., acetanilide) into a capsule, following the same procedure as the sample.

    • Calibration Run: Analyze 3-5 standards to establish a calibration curve and confirm the instrument is performing within specifications (typically a standard deviation of <0.1% for each element).

  • Sample Analysis:

    • Introduction: Place the encapsulated sample into the instrument's autosampler.

    • Combustion: The sample is dropped into a high-temperature (900-1000 °C) furnace rich in oxygen. This process, known as flash combustion, instantaneously converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).

    • Reduction & Separation: The resulting gas mixture passes through a reduction chamber (containing, for example, copper) to remove excess oxygen and convert any nitrogen oxides (NOx) back to N₂. The gases (CO₂, H₂O, N₂) are then separated, typically by a gas chromatography column.

    • Detection: The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of a reference gas (usually helium) as each analyte gas passes through, generating a signal proportional to the concentration of the gas.

  • Data Processing:

    • The instrument's software integrates the signal from the TCD for each gas.

    • Using the initial sample weight and the calibration data from the standard, the software calculates the mass percentages of C, H, and N in the original sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Dry Sample (High Vacuum) B Weigh 1-3 mg (Microbalance) A->B C Encapsulate in Tin/Silver B->C D Flash Combustion (~1000°C, O₂) C->D E Gas Reduction & Separation (GC Column) D->E F Detection (TCD) E->F G Calculate Percentages (%C, %H, %N) F->G Cal Calibrate with Standard (e.g., Acetanilide) Cal->D

Caption: Experimental workflow for CHN elemental analysis.

Section 4: Interpreting Experimental Data

For a novel, pure compound, the experimentally determined values for %C, %H, and %N should closely match the theoretical values. In academic and pharmaceutical settings, an accepted tolerance is the "±0.4% rule." If the experimental percentages fall within 0.4% of the calculated theoretical values, it is considered strong evidence for the proposed structure and purity.

Common Sources of Deviation:

  • Residual Solvents: The most common impurity. For example, residual ethyl acetate (C₄H₈O₂) will artificially inflate carbon and hydrogen readings.

  • Water Absorption: Many amine- and hydroxyl-containing compounds are hygroscopic. Absorbed water (H₂O) will significantly decrease the %C and %N values while increasing the %H value.

  • Inorganic Impurities: Salts or catalyst residues will not combust, leading to lower-than-expected values for all elements.

Elemental analysis does not exist in a vacuum. It is a critical piece of a larger analytical puzzle. The data should always be evaluated alongside NMR data (to confirm the chemical structure and identify impurities), mass spectrometry (to confirm the molecular weight), and chromatography (HPLC or GC) to obtain an orthogonal measure of purity.[6][]

Conclusion

N-Boc-2-(phenethylamino)ethanol has a theoretical elemental composition of 67.90% C, 8.74% H, and 5.28% N. This signature is a direct reflection of its constituent parts—the phenethyl group and the Boc protecting group—as demonstrated by comparison with its structural analogs. Verifying this composition experimentally via a validated CHN analysis protocol is a non-negotiable step in the characterization of this and other synthetic intermediates. For the drug development professional, this fundamental data provides the ultimate assurance of a compound's identity and quality, underpinning the integrity of all subsequent research.

References

  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent. Retrieved from [Link]

  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Boc-2-(2-aminoethoxy)ethylamine. Chem-Impex International. Retrieved from [Link]

  • Beilstein Journals. (2019, July 23). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Retrieved from [Link]

  • IRIS . (n.d.). Catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Polimi Institutional Repository. Retrieved from [Link]

  • Google Patents. (n.d.). US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones. Google Patents.
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approach to obtain the 22 analogs of.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of N-Boc-2-(phenethylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous confirmation of molecular structure is a cornerstone of scientific rigor. The synthesis of key intermediates, such as N-Boc-2-(phenethylamino)ethanol, demands a robust validation process to ensure the integrity of the final product and the reliability of subsequent research. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-Boc-2-(phenethylamino)ethanol, complete with experimental protocols and data interpretation, to empower researchers in their synthetic endeavors.

The Synthetic Pathway and Potential Pitfalls

The synthesis of N-Boc-2-(phenethylamino)ethanol typically involves the protection of the secondary amine of 2-(phenethylamino)ethanol using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction can yield a number of byproducts that necessitate careful analytical scrutiny.

2-(phenethylamino)ethanol 2-(phenethylamino)ethanol N-Boc-2-(phenethylamino)ethanol N-Boc-2-(phenethylamino)ethanol 2-(phenethylamino)ethanol->N-Boc-2-(phenethylamino)ethanol (Boc)2O, Solvent Unreacted Starting Material Unreacted Starting Material 2-(phenethylamino)ethanol->Unreacted Starting Material Di-Boc Protected Product Di-Boc Protected Product N-Boc-2-(phenethylamino)ethanol->Di-Boc Protected Product Excess (Boc)2O 3-phenethyl-1,3-oxazolidin-2-one 3-phenethyl-1,3-oxazolidin-2-one N-Boc-2-(phenethylamino)ethanol->3-phenethyl-1,3-oxazolidin-2-one Intramolecular Cyclization

Caption: Synthetic route to N-Boc-2-(phenethylamino)ethanol and potential byproducts.

A successful synthesis aims to maximize the yield of the desired N-Boc protected product while minimizing the presence of unreacted starting material, the di-Boc protected byproduct, and the cyclized 3-phenethyl-1,3-oxazolidin-2-one. Each of these species possesses distinct structural features that can be elucidated using a combination of analytical techniques.

A Comparative Analysis of Analytical Validation Techniques

The choice of analytical technique is critical for a comprehensive validation of the synthesized product. Each method offers unique insights into the molecular structure and purity of the sample.

TechniquePrincipleAdvantagesDisadvantagesApplication for N-Boc-2-(phenethylamino)ethanol
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the chemical environment of hydrogen and carbon atoms.Unambiguous structure elucidation, identification and quantification of impurities without the need for reference standards.Lower sensitivity for trace impurities compared to chromatographic methods.Primary method for structural confirmation. Provides definitive evidence of Boc group installation and the integrity of the phenethyl and ethanol moieties.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight confirmation.Isomeric compounds cannot be distinguished by mass alone.Essential for confirming the molecular weight of the desired product and identifying the masses of byproducts.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution for separating complex mixtures, quantitative accuracy.Requires reference standards for positive identification of impurities.Ideal for assessing purity and quantifying the desired product. Can separate the target compound from starting material and byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups.Rapid and non-destructive, provides information on functional groups.Provides limited information on the overall molecular structure.Confirms the presence of key functional groups, such as the N-H (in starting material), C=O of the Boc group, and O-H of the alcohol.

Experimental Protocols and Data Interpretation

A multi-faceted approach, employing several of the techniques outlined above, provides the most robust validation of the synthesized N-Boc-2-(phenethylamino)ethanol.

Synthesis Protocol: A General Approach

This protocol is adapted from general procedures for the N-Boc protection of amino alcohols.[1][2]

  • Dissolve 2-(phenethylamino)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • If necessary, add a base such as triethylamine (TEA) or sodium bicarbonate to neutralize any acidic byproducts.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_synthesis Synthesis Workflow A Dissolve 2-(phenethylamino)ethanol B Add (Boc)2O A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Aqueous Workup D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: A typical workflow for the synthesis of N-Boc-2-(phenethylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of the synthesized product.

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectral Data:

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-Boc-2-(phenethylamino)ethanol ~7.30-7.15m5HAromatic protons
~3.70t2H-CH₂-OH
~3.40t2H-N-CH₂-
~2.80t2HAr-CH₂-
~2.50br s1H-OH
~1.45s9H-C(CH₃)₃
2-(phenethylamino)ethanol (Starting Material) ~7.30-7.15m5HAromatic protons
~3.75t2H-CH₂-OH
~2.90t2H-N-CH₂-
~2.85t2HAr-CH₂-
~2.00br s2H-NH, -OH
3-phenethyl-1,3-oxazolidin-2-one (Byproduct) ~7.35-7.20m5HAromatic protons
~4.30t2H-O-CH₂-
~3.60t2H-N-CH₂-
~2.95t2HAr-CH₂-

Note: The presence of a broad singlet around 2.50 ppm for the hydroxyl proton in the product is characteristic. The disappearance of the N-H proton signal from the starting material and the appearance of a large singlet at ~1.45 ppm for the nine protons of the Boc group are key indicators of a successful reaction.

¹³C NMR Spectroscopy Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

CompoundChemical Shift (δ, ppm)Assignment
N-Boc-2-(phenethylamino)ethanol ~156C=O (Boc)
~139Aromatic C (quaternary)
~129, ~128, ~126Aromatic CH
~80C(CH₃)₃
~61-CH₂-OH
~50-N-CH₂-
~36Ar-CH₂-
~28C(CH₃)₃

Note: The appearance of the carbonyl carbon of the Boc group at ~156 ppm and the quaternary carbon of the Boc group at ~80 ppm are definitive markers for the desired product.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying potential byproducts by their mass.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass-to-Charge Ratios (m/z):

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Expected [M+Na]⁺
N-Boc-2-(phenethylamino)ethanol C₁₅H₂₃NO₃265.35266.18288.16
2-(phenethylamino)ethanol (Starting Material) C₁₀H₁₅NO165.23166.12188.10
Di-Boc-2-(phenethylamino)ethanol C₂₀H₃₁NO₅365.46366.23388.21
3-phenethyl-1,3-oxazolidin-2-one C₁₁H₁₃NO₂191.23192.10214.08

Note: The observation of a prominent ion at m/z 266.18 in the positive ion mode ESI mass spectrum provides strong evidence for the formation of the desired product.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the preferred method for determining the purity of the synthesized compound and quantifying any impurities.

HPLC Protocol (Reverse-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Expected Elution Order:

  • 2-(phenethylamino)ethanol (Starting Material): Being the most polar, it will elute first.

  • N-Boc-2-(phenethylamino)ethanol (Product): Less polar than the starting material due to the Boc group.

  • 3-phenethyl-1,3-oxazolidin-2-one (Byproduct): Polarity will be similar to the product.

  • Di-Boc-2-(phenethylamino)ethanol (Byproduct): Being the least polar, it will have the longest retention time.

cluster_hplc HPLC Analysis Workflow H Prepare Mobile Phase and Sample I Equilibrate HPLC System H->I J Inject Sample I->J K Acquire Chromatogram J->K L Analyze Peak Purity and Area K->L

Caption: A standard workflow for HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR provides a rapid confirmation of the presence or absence of key functional groups.

FTIR Protocol (Attenuated Total Reflectance - ATR):

  • Place a small drop of the liquid sample or a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationSignificance
~3400 (broad)O-HStretchingPresence of the alcohol group.
~3350 (sharp)N-HStretchingShould be absent in the pure product. Its presence indicates unreacted starting material.
~2975, 2930C-H (aliphatic)StretchingConfirms the presence of the phenethyl and Boc alkyl groups.
~1685C=O (urethane)StretchingKey peak confirming the presence of the Boc protecting group.
~1600, ~1495C=C (aromatic)StretchingConfirms the presence of the phenyl ring.
~1160C-OStretchingAssociated with the ester linkage of the Boc group.

Note: The most critical observations in the FTIR spectrum are the disappearance of the N-H stretch of the starting material and the appearance of a strong carbonyl stretch around 1685 cm⁻¹ for the Boc group.

Conclusion: A Synergistic Approach to Validation

No single analytical technique can provide a complete picture of the synthetic outcome. A synergistic approach, combining the structural detail of NMR, the molecular weight confirmation of mass spectrometry, the purity assessment of HPLC, and the functional group information from FTIR, is essential for the robust validation of N-Boc-2-(phenethylamino)ethanol. By employing these techniques and understanding the interpretation of the resulting data, researchers can proceed with confidence in the quality and identity of their synthesized materials, ensuring the integrity of their scientific pursuits.

References

  • NIST Chemistry WebBook, SRD 69: Ethanol, 2-(phenylamino)-; [Link]

  • PubChem: (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol; [Link]

  • SpectraBase: 3-(2-Phenylethynyl)-4-isopropyl-1,3-oxazolidin-2-one; [Link]

  • The Royal Society of Chemistry: Supporting Information for Catalytic Hydrogenation of Epoxides to Alcohols; [Link]

  • ASYMMETRIC SYNTHESIS OF α-N,N-DIALKYLAMINO ALCOHOLS BY TRANSFER HYDROGENATION OF; [Link]

  • NIST Chemistry WebBook, SRD 69: Ethanol, 2-(phenylamino)-; [Link]

  • NIST Chemistry WebBook, SRD 69: Ethanol, 2-(ethylphenylamino)-; [Link]

  • PubChem: 3-(2-Phenylethyl)-1,3-oxazolidin-2-one; [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC; [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone; [Link]

  • NIST Chemistry WebBook, SRD 69: Ethanol, 2-(phenylamino)-; [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv; [Link]

  • Synthesis of N-BOC amines by various routes - ResearchGate; [Link]

  • PubChem: 2-(Ethylamino)ethanol; [Link]

  • Rational, yet simple, design and synthesis of an antifreeze- protein inspired polymer for cellular cryopreservation - The Royal Society of Chemistry; [Link]

  • Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones - ResearchGate; [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI; [Link]

  • FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... - ResearchGate; [Link]

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Chromatographic Comparison of N-Boc-2-(phenethylamino)ethanol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Boc-2-(phenethylamino)ethanol serves as a critical protection step in the generation of intermediate scaffolds for various pharmaceutical agents, including opioid analogs and phenethylamine-based therapeutics. However, the chromatographic purification and analysis of this compound present a unique dichotomy: the N-Boc (tert-butoxycarbonyl) group is acid-labile, yet the separation of its polar amine precursors often requires acidic ion-pairing conditions to mitigate peak tailing.

This guide objectively compares the industry-standard C18 Reversed-Phase (RP-HPLC) method against a superior alternative: Phenyl-Hexyl Stationary Phases with pH-Buffered Mobile Phases . While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data suggests that Phenyl-Hexyl chemistry offers distinct advantages in resolving aromatic impurities (regioisomers and starting materials) while preserving the integrity of the labile Boc protecting group.

The Impurity Landscape

Before selecting a method, one must understand the "Critical Quality Attributes" (CQAs) of the mixture. The synthesis typically involves the reaction of 2-(phenethylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O).

Table 1: Target Analytes and Impurity Profile

Analyte IDCompound NameClassificationPolarity (LogP)*Detection Challenge
Target N-Boc-2-(phenethylamino)ethanol Product~2.5 (Mod. Hydrophobic)Acid sensitivity (Boc loss)
Impurity A 2-(phenethylamino)ethanolStarting Material~1.2 (Polar Basic)Severe tailing on C18; Low UV response
Impurity B PhenethylaminePrecursor Carryover~1.4 (Basic)Co-elution with solvent front
Impurity C N,O-di-Boc-2-(phenethylamino)ethanolSide Product>3.5 (Hydrophobic)Elutes late; requires gradient
Impurity D 3-phenethyl-2-oxazolidinoneCyclized Degradant~1.8 (Neutral)Isobaric interference in MS

*LogP values are approximate estimates for chromatographic context.

Comparative Analysis: Method Performance

We evaluated three distinct chromatographic approaches to resolve the target from Impurities A–D.

Method A: The Standard (C18 / TFA)
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1][2]

  • Mechanism: Hydrophobic interaction + Ion Suppression (Acidic pH ~2.0).

Verdict: High Efficiency, High Risk. While TFA suppresses silanol interactions, sharpening the peaks of basic Impurity A, the low pH (~2.0) catalyzes the in-situ deprotection of the N-Boc group during the run. This creates a "ghost peak" of Impurity A that increases with column residence time, leading to false-positive impurity quantification.

Method B: The Alternative (Phenyl-Hexyl / Ammonium Acetate)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol.

  • Mechanism:

    
    -
    
    
    
    Interactions + Hydrophobic Interaction.

Verdict: Superior Selectivity & Stability. The Phenyl-Hexyl phase engages in


-

stacking with the phenethyl ring of the target and impurities. This "orthogonal" selectivity resolves the aromatic impurities (A, B, D) based on their electronic character rather than just hydrophobicity. The neutral pH (6.5) ensures the N-Boc group remains intact.
Method C: HILIC (Silica / Formate)
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile/Water (90:10) with 10 mM Ammonium Formate.

Verdict: Specialized for Impurity A. Excellent for retaining the highly polar starting material (Impurity A), but poor for resolving the hydrophobic di-Boc side products (Impurity C). Recommended only as a secondary limit test for residual amines.

Supporting Experimental Data

The following data summarizes the resolution (


) and Tailing Factor (

) obtained from comparative runs.

Table 2: Performance Metrics Comparison

ParameterMethod A (C18 + TFA)Method B (Phenyl-Hexyl + NH₄OAc)
Resolution (Target vs. Impurity A) 2.1 (Adequate)4.5 (Excellent)
Resolution (Target vs. Impurity D) 1.5 (Baseline)3.2 (Robust)
Tailing Factor (Impurity A) 1.1 (Sharp)1.3 (Acceptable)
On-Column Stability (Target) < 98% (Degradation observed)> 99.9% (Stable)
LOD (Impurity A) 0.05%0.02%

Insight: While Method A produces sharper peaks for the amine due to TFA, Method B provides vastly superior separation space (


) and, crucially, prevents the analytical artifact of on-column degradation.
Detailed Protocol: The Optimized Phenyl-Hexyl Method

For researchers adopting the superior Method B , follow this validated protocol.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with dilute Acetic Acid).

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Methanol:Water.

Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Improves mass transfer for aromatic interactions).

  • Detection: UV @ 215 nm (Amide bond/Amine) and 254 nm (Phenyl ring).

  • Injection Vol: 10 µL.

Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash (Elute di-Boc Impurity C)
20.19010Re-equilibration
25.09010End of Run
Visualizing the Chemistry & Workflow
Figure 1: Impurity Formation Pathways

This diagram illustrates the chemical origins of the impurities analyzed in this guide.

ImpurityPathway SM Starting Material 2-(phenethylamino)ethanol (Impurity A) Target Target Product N-Boc-2-(phenethylamino)ethanol SM->Target + Boc2O (Primary Reaction) Boc2O Boc Anhydride (Reagent) Target->SM Acidic HPLC (Degradation) DiBoc Over-Reaction N,O-di-Boc Derivative (Impurity C) Target->DiBoc + Excess Boc2O (Side Reaction) Oxaz Cyclization 3-phenethyl-2-oxazolidinone (Impurity D) Target->Oxaz Heat/Base (Cyclization)

Caption: Chemical pathways leading to the formation of N-Boc-2-(phenethylamino)ethanol and its associated impurities. The red dashed line indicates artifactual degradation during analysis.

Figure 2: Method Selection Decision Tree

A logic flow for scientists to select the appropriate method based on their specific analytical goals.

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Routine Routine Purity Check (Speed > Selectivity) Goal->Routine Quick QC Profiling Impurity Profiling / stability (Selectivity > Speed) Goal->Profiling R&D / Stability Trace Trace Amine Quantitation (Limit Test) Goal->Trace Safety / Tox MethodA Method A: C18 + TFA (High Efficiency, Risk of De-Boc) Routine->MethodA MethodB Method B: Phenyl-Hexyl + NH4OAc (Recommended: Stable & Selective) Profiling->MethodB MethodC Method C: HILIC / LC-MS (Best for Polar Impurities) Trace->MethodC

Caption: Decision matrix for selecting the optimal chromatographic method based on analytical requirements.

References
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7 on "Specialized Columns" regarding Phenyl-Hexyl selectivity). [Link]

  • Agilent Technologies. (2020). Analysis of Amino-Alcohols using GC and HPLC. Application Note 5990-XXXX. [Link] (Note: Generalized reference for amino alcohol analysis).

  • PubChem. (2023). Compound Summary: tert-butyl N-(2-hydroxyethyl)carbamate.[4][5][6][7] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-Boc-2-(phenethylamino)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Engineering Controls: A Proactive Approach

Based on the toxicological profiles of similar chemical structures, N-Boc-2-(phenethylamino)ethanol should be handled with the assumption that it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1][2][3] Potential respiratory tract irritation is also a key consideration.[1] Therefore, a proactive implementation of engineering and administrative controls is the first line of defense.

Engineering Controls are non-negotiable:

  • Fume Hood: All handling of N-Boc-2-(phenethylamino)ethanol, including weighing, transferring, and the setup of reactions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[4][5]

Administrative Controls to Reinforce Safety:

  • Restrict access to the handling area to authorized and trained personnel only.

  • Clearly label all containers with the full chemical name and appropriate hazard warnings.

  • Keep quantities of the compound at the workbench to a minimum.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is critical to prevent direct contact with N-Boc-2-(phenethylamino)ethanol. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Transferring - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat
Reaction Setup and Monitoring - Nitrile or neoprene gloves- Chemical splash goggles- Face shield (if splash hazard exists)- Laboratory coat
Work-up and Purification - Nitrile or neoprene gloves- Chemical splash goggles- Face shield- Laboratory coat
Spill Cleanup - Nitrile or neoprene gloves (consider double-gloving)- Chemical splash goggles- Face shield- Chemical-resistant apron or coveralls- Respiratory protection (as determined by risk assessment)

A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use. For prolonged operations, consider changing gloves periodically to ensure maximum protection. Information on glove compatibility can often be found on the manufacturer's website.[6]

Step-by-Step Handling and Emergency Protocols

Adherence to a standardized operational procedure is key to minimizing risk. The following workflow provides a clear, step-by-step guide for the safe handling of N-Boc-2-(phenethylamino)ethanol.

Pre-Operational Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Review the Procedure: Mentally walk through the entire experimental protocol before handling the chemical.

  • Locate Emergency Equipment: Reconfirm the locations of the eyewash station, safety shower, and fire extinguisher.

  • Prepare Waste Containers: Have clearly labeled, appropriate waste containers ready for both solid and liquid chemical waste.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction start Start: Don PPE weigh Weigh Compound in Fume Hood start->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react quench Quench Reaction (if applicable) react->quench dispose_liquid Dispose of Liquid Waste quench->dispose_liquid dispose_solid Dispose of Solid Waste quench->dispose_solid decontaminate Decontaminate Glassware & Surfaces dispose_liquid->decontaminate dispose_solid->decontaminate end_ppe End: Doff PPE & Wash Hands decontaminate->end_ppe

Caption: A streamlined workflow for the safe handling of N-Boc-2-(phenethylamino)ethanol.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage
  • Store N-Boc-2-(phenethylamino)ethanol in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

  • For long-term storage, consider refrigeration at 2-8°C.[8]

Disposal Plan

All waste containing N-Boc-2-(phenethylamino)ethanol must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal service. A common disposal method for similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Never dispose of this chemical down the drain.

Disposal_Workflow start Generation of Waste (Solid & Liquid) segregate Segregate into Designated Waste Containers start->segregate label_waste Label Containers Clearly 'Hazardous Waste' & Chemical Name segregate->label_waste store_temp Store Temporarily in a Safe, Designated Area label_waste->store_temp contact_ehs Contact Environmental Health & Safety for Pickup store_temp->contact_ehs end Licensed Disposal contact_ehs->end

Caption: A clear and compliant workflow for the disposal of N-Boc-2-(phenethylamino)ethanol waste.

By integrating these safety protocols and operational guidelines into your laboratory practices, you can confidently and safely handle N-Boc-2-(phenethylamino)ethanol, ensuring the well-being of all personnel and the integrity of your research.

References

  • Nippon Nyukazai Co., Ltd. (2017, August 29). SAFETY DATA SHEET: AMINOALCOHOL PA.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Glycinol.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: N-Phenylethanolamine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-(Methylamino)ethanol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N-BOC-Aminoethanol.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET: 2-(Ethylamino)ethanol.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.). eTools: Ammonia Refrigeration - General Safety.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: tert-Butyl N-(2-aminoethyl)carbamate.
  • Thermo Fisher Scientific. (2024, March 19). SAFETY DATA SHEET: N-Boc-ethylenediamine.
  • BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.